molecular formula C14H22N2O B256217 1-[3-(3-Methoxyphenyl)propyl]piperazine

1-[3-(3-Methoxyphenyl)propyl]piperazine

Cat. No.: B256217
M. Wt: 234.34 g/mol
InChI Key: LFSNEMOUKYWWBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(3-Methoxyphenyl)propyl]piperazine is a useful research compound. Its molecular formula is C14H22N2O and its molecular weight is 234.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[3-(3-Methoxyphenyl)propyl]piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[3-(3-Methoxyphenyl)propyl]piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H22N2O

Molecular Weight

234.34 g/mol

IUPAC Name

1-[3-(3-methoxyphenyl)propyl]piperazine

InChI

InChI=1S/C14H22N2O/c1-17-14-6-2-4-13(12-14)5-3-9-16-10-7-15-8-11-16/h2,4,6,12,15H,3,5,7-11H2,1H3

InChI Key

LFSNEMOUKYWWBJ-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)CCCN2CCNCC2

Canonical SMILES

COC1=CC=CC(=C1)CCCN2CCNCC2

Origin of Product

United States

Foundational & Exploratory

1-[3-(3-Methoxyphenyl)propyl]piperazine chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Structure, Synthesis, and Pharmacological Utility

Executive Summary

1-[3-(3-Methoxyphenyl)propyl]piperazine (CAS: 1266688-72-5) is a specialized secondary amine intermediate belonging to the class of phenylpropyl-piperazines . Unlike the more common arylpiperazines (e.g., mCPP) where the aromatic ring is directly bonded to the nitrogen, this molecule features a flexible three-carbon (propyl) linker. This structural distinction shifts its pharmacological profile from non-selective serotonin agonism toward high-affinity antagonism or partial agonism at 5-HT1A and D2 receptors when further derivatized.

This guide serves as a definitive technical resource for the synthesis, characterization, and application of this scaffold in medicinal chemistry, specifically for the development of "Long-Chain Arylpiperazine" (LCAP) libraries targeting Central Nervous System (CNS) disorders.

Part 1: Structural Analysis & Physicochemical Profile

The molecule consists of a piperazine head group (providing basicity and hydrogen bonding capability) connected via a propyl chain to a lipophilic 3-methoxyphenyl tail. This "Head-Linker-Tail" architecture is a classic pharmacophore in GPCR ligand design.

1.1 Chemical Identity
PropertyDetail
IUPAC Name 1-[3-(3-Methoxyphenyl)propyl]piperazine
CAS Number 1266688-72-5 (Dihydrochloride salt often cited)
Molecular Formula C₁₄H₂₂N₂O
Molecular Weight 234.34 g/mol (Free Base)
SMILES COc1cccc(CCCN2CCNCC2)c1
Key Functional Groups Secondary Amine (Piperazine N4), Ether (Methoxy), Phenyl Ring
1.2 Physicochemical Properties (Predicted)
ParameterValueSignificance
LogP 2.1 ± 0.3Optimal lipophilicity for Blood-Brain Barrier (BBB) penetration.
pKa (Basic N) ~9.1Predominantly ionized (cationic) at physiological pH (7.4).
TPSA 24.5 ŲLow polar surface area suggests high membrane permeability.
H-Bond Donors 1The secondary amine acts as a donor (critical for derivatization).
Rotatable Bonds 5High flexibility allows induced fit in receptor binding pockets.
Part 2: Synthetic Pathways & Process Chemistry

The synthesis of monosubstituted piperazines presents a classic challenge: Dimerization . The high nucleophilicity of the secondary amine product often leads to the formation of bis-alkylated byproducts (Aryl-Propyl-Piperazine-Propyl-Aryl).

The Solution: Use of a large molar excess of piperazine or a mono-protected piperazine strategy. The protocol below details the "Excess Amine" approach, which is more atom-economical for large-scale preparation.

2.1 Reaction Scheme (DOT Visualization)

SynthesisFlow Start Start: 3-Methoxyphenyl-1-propanol Step1 Activation (SOCl2 or PBr3) Start->Step1 Halogenation Inter Intermediate: 1-(3-Chloropropyl)-3-methoxybenzene Step1->Inter Step2 N-Alkylation (Piperazine 5.0 eq, K2CO3, MeCN) Inter->Step2 SN2 Reaction Workup Workup: Water/DCM Extraction Acid/Base Purification Step2->Workup Reflux 12h Product Product: 1-[3-(3-Methoxyphenyl)propyl]piperazine Workup->Product Yield ~75%

Caption: Step-wise synthesis flow from alcohol precursor to final amine via nucleophilic substitution.

2.2 Detailed Experimental Protocol

Reagents:

  • 1-(3-Chloropropyl)-3-methoxybenzene (1.0 eq)

  • Piperazine (Anhydrous) (5.0 eq) – Critical excess to prevent bis-alkylation.

  • Potassium Carbonate (

    
    ) (2.0 eq)
    
  • Potassium Iodide (KI) (0.1 eq) – Finkelstein catalyst.

  • Acetonitrile (MeCN) or DMF.

Procedure:

  • Preparation: In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Piperazine (5.0 eq) and

    
      (2.0 eq) in Acetonitrile (10 mL/g of substrate).
    
  • Catalysis: Add KI (0.1 eq) to catalyze the halogen exchange (Cl

    
     I), increasing electrophilicity.
    
  • Addition: Add 1-(3-Chloropropyl)-3-methoxybenzene (1.0 eq) dropwise over 30 minutes at room temperature.

  • Reaction: Heat the mixture to reflux (

    
    ) for 12–16 hours. Monitor by TLC (System: DCM/MeOH 9:1).
    
  • Workup (Purification Strategy):

    • Cool to RT and filter off inorganic salts.

    • Evaporate solvent under reduced pressure.

    • Crucial Step: Resuspend residue in water. Extract the excess piperazine (highly water-soluble) into the aqueous phase while extracting the product into Dichloromethane (DCM) or Ethyl Acetate.

    • Optional Acid/Base Wash: Extract organic layer with 1M HCl (product goes to aqueous). Wash aqueous acid with Ether (removes neutral impurities). Basify aqueous layer to pH 12 with NaOH. Extract product back into DCM.

  • Isolation: Dry over

    
    , filter, and concentrate. Convert to dihydrochloride salt using HCl/Ether for long-term storage.
    
Part 3: Pharmacological Context & SAR

This molecule is rarely a drug in itself but is a high-value Pharmacophore Scaffold for 5-HT1A and D2 receptor ligands.

3.1 Structure-Activity Relationship (SAR) Logic

The "Long-Chain Arylpiperazine" (LCAP) hypothesis suggests that receptor affinity relies on two distinct binding regions connected by a spacer.

  • Region A (Basic Head): The piperazine nitrogen interacts with the conserved Aspartate residue (Asp3.32) in the GPCR transmembrane domain.

  • Region B (Linker): The propyl chain (3 carbons) is often the optimal length to span the distance between the orthosteric binding site and an accessory hydrophobic pocket.

  • Region C (Aromatic Tail): The 3-methoxyphenyl group provides hydrophobic interactions (Pi-stacking). The meta (3-position) substitution is critical; it often confers selectivity for 5-HT1A over

    
    -adrenergic receptors compared to ortho isomers.
    
3.2 Biological Pathway Visualization

SAR_Logic Scaffold 1-[3-(3-Methoxyphenyl)propyl]piperazine Mech1 Asp3.32 Interaction (Ionic Bond) Scaffold->Mech1 Piperazine N4 Mech2 Hydrophobic Pocket (Pi-Stacking) Scaffold->Mech2 3-OMe-Phenyl Target1 5-HT1A Receptor (Serotonin) Effect Modulation of cAMP Signaling Target1->Effect Gi/o Coupling Target2 D2 Receptor (Dopamine) Mech1->Target1 Mech1->Target2 Mech2->Target1

Caption: Mechanistic interaction of the scaffold with GPCR binding pockets leading to signal transduction.

Part 4: Analytical Characterization

To validate the synthesis of 1-[3-(3-Methoxyphenyl)propyl]piperazine, the following analytical signatures must be confirmed.

4.1 1H-NMR Spectroscopic Signature (CDCl3, 400 MHz)
Shift (

ppm)
MultiplicityIntegrationAssignment
7.18 - 6.75 Multiplet4HAromatic Protons (3-OMe-Phenyl)
3.80 Singlet3HMethoxy group (-OCH₃)
2.90 Triplet4HPiperazine (

adjacent to secondary amine)
2.60 Triplet2HPropyl

(benzylic)
2.45 Broad4HPiperazine (

adjacent to tertiary amine)
2.38 Triplet2HPropyl

(adjacent to N)
1.82 Quintet2HPropyl

(central methylene)
1.60 Broad Singlet1HNH (Exchangeable)
4.2 Mass Spectrometry (ESI-MS)
  • Molecular Ion:

    
    
    
  • Fragmentation Pattern:

    • 
       235 (Parent)
      
    • 
       121 (Methoxybenzyl tropylium ion)
      
    • 
       99 (Methylpiperazine fragment)
      
References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1266688-72-5. Retrieved from [Link]

  • Mokrosz, J. L., et al. (1992). Structure-activity relationship studies of CNS agents. Journal of Medicinal Chemistry, 35(13), 2369-2374. (Contextual reference for phenylpiperazine SAR). [Link]

  • Glennon, R. A., et al. (1988). Binding of substituted phenylpiperazines to 5-HT1A serotonin receptors. Journal of Medicinal Chemistry. (Foundational text on arylpiperazine binding modes). [Link]

1-[3-(3-Methoxyphenyl)propyl]piperazine: Technical Profile & Synthesis Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-[3-(3-Methoxyphenyl)propyl]piperazine is a specialized heterocyclic building block and pharmacophore widely utilized in medicinal chemistry, particularly in the development of ligands for G-protein coupled receptors (GPCRs). Structurally, it consists of a piperazine ring linked via a propyl chain to a 3-methoxyphenyl moiety. This specific connectivity—distinct from the more common arylpiperazines where the phenyl ring is directly fused to the nitrogen—imparts unique flexibility and binding properties, making it a critical intermediate for synthesizing serotonin (5-HT) and adrenergic receptor modulators.

This guide provides a comprehensive technical analysis of the compound, including verified identifiers, robust synthetic protocols, and pharmacological applications.

Chemical Identity & Identifiers

The compound is most frequently encountered in its dihydrochloride salt form due to the instability and hygroscopic nature of the free base oil.

Parameter Details
Chemical Name 1-[3-(3-Methoxyphenyl)propyl]piperazine
CAS Number (2HCl Salt) 1266688-72-5
CAS Number (Free Base) Not widely listed; typically generated in situ.
Molecular Formula C₁₄H₂₂N₂O (Free Base) / C₁₄H₂₄Cl₂N₂O (2HCl Salt)
Molecular Weight 234.34 g/mol (Free Base) / 307.26 g/mol (2HCl Salt)
Synonyms N-[3-(3-Methoxyphenyl)propyl]piperazine; 1-(3-(m-Methoxyphenyl)propyl)piperazine
SMILES COc1cccc(CCCN2CCNCC2)c1
Solubility Water (High for HCl salt), DMSO, Methanol; Free base soluble in DCM, EtOAc.[1]

Synthetic Methodology

Retrosynthetic Analysis

The most efficient route to 1-[3-(3-Methoxyphenyl)propyl]piperazine involves the nucleophilic alkylation of an excess of piperazine with a 1-(3-halopropyl)-3-methoxybenzene precursor. This approach minimizes the formation of the unwanted bis-alkylated byproduct (where both piperazine nitrogens are substituted).

Reaction Workflow (DOT Visualization)

Synthesis Start1 3-Methoxybenzaldehyde (Starting Material) Step1 Wittig / Reduction (Formation of Propyl Linker) Start1->Step1 1. Ph3P=CHCO2Et 2. H2/Pd-C 3. LiAlH4 -> PBr3 Inter1 1-(3-Bromopropyl)-3-methoxybenzene (Electrophile) Step1->Inter1 Product 1-[3-(3-Methoxyphenyl)propyl]piperazine (Target) Inter1->Product K2CO3, MeCN, Reflux Byproduct Bis-alkylated Impurity (Removed via Chromatography) Inter1->Byproduct Stoichiometric Deficit Reagent Piperazine (Excess) (Nucleophile) Reagent->Product

Caption: Synthetic pathway emphasizing the critical alkylation step. Excess piperazine is required to suppress bis-alkylation.

Detailed Experimental Protocol

Objective: Synthesis of 1-[3-(3-Methoxyphenyl)propyl]piperazine dihydrochloride.

Reagents:

  • 1-(3-Bromopropyl)-3-methoxybenzene (1.0 eq)

  • Piperazine (Anhydrous, 5.0 eq)

  • Potassium Carbonate (K₂CO₃, 2.0 eq)[2][3]

  • Acetonitrile (MeCN, anhydrous)

  • HCl in Dioxane (4M)

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve piperazine (5.0 eq) and K₂CO₃ (2.0 eq) in anhydrous MeCN (10 mL/g of substrate).

  • Addition: Heat the mixture to 60°C. Add 1-(3-Bromopropyl)-3-methoxybenzene (1.0 eq) dropwise over 30 minutes. Note: Slow addition and excess piperazine are critical to ensure mono-alkylation.

  • Reflux: Heat the reaction to reflux (80-82°C) and stir for 12–16 hours. Monitor via TLC (System: DCM/MeOH/NH₄OH 90:9:1) or LC-MS.

  • Work-up:

    • Cool to room temperature and filter off inorganic salts (KBr, excess K₂CO₃).

    • Concentrate the filtrate under reduced pressure to remove MeCN.

    • Resuspend the residue in Dichloromethane (DCM) and wash with water (3x) to remove excess unreacted piperazine (which is highly water-soluble).

  • Salt Formation: Dry the organic layer over Na₂SO₄, filter, and cool to 0°C. Add 4M HCl in Dioxane dropwise until pH < 2. The dihydrochloride salt will precipitate as a white solid.

  • Purification: Collect the solid by filtration and recrystallize from Ethanol/Ether if necessary to achieve >98% purity.

Pharmacological Applications[4][5]

"Privileged Structure" in CNS Drug Design

The 1-phenylpropyl-piperazine motif is a classic "linker-pharmacophore" used to span the orthosteric and allosteric binding sites of monoamine receptors. Unlike 1-arylpiperazines (which bind directly to the orthosteric pocket), the propyl linker allows the piperazine nitrogen to interact with a conserved aspartate residue (e.g., Asp3.32 in 5-HT1A) while positioning the methoxyphenyl group in a hydrophobic accessory pocket.

Receptor Signaling Profile

This scaffold is frequently employed to modulate the following receptors:

Target Receptor Role of Scaffold Mechanism
5-HT1A (Serotonin) High-affinity ligandThe basic nitrogen mimics the protonated amine of serotonin; the methoxy group provides H-bond acceptor capability.
Alpha-1 Adrenergic AntagonistSimilar to the drug Naftopidil , the phenylpropylpiperazine tail provides subtype selectivity (α1A vs α1D).
D2/D3 (Dopamine) Partial Agonist/AntagonistOften used as the "tail" in bitopic ligands to improve metabolic stability over simple alkyl chains.
Structure-Activity Relationship (SAR) Visualization

SAR Core 1-[3-(3-Methoxyphenyl)propyl]piperazine Piperazine Piperazine Ring: Primary Basic Center (Interacts with Asp3.32) Core->Piperazine Linker Propyl Chain (n=3): Optimal length for 5-HT/Alpha-1 selectivity Core->Linker Phenyl 3-Methoxyphenyl: Hydrophobic Interaction & H-Bond Acceptor Core->Phenyl N4-Substitution:\nDetermines functional activity\n(Agonist vs Antagonist) N4-Substitution: Determines functional activity (Agonist vs Antagonist) Piperazine->N4-Substitution:\nDetermines functional activity\n(Agonist vs Antagonist) 2-OMe vs 3-OMe:\nShifts selectivity between\nAlpha-1 and 5-HT1A 2-OMe vs 3-OMe: Shifts selectivity between Alpha-1 and 5-HT1A Phenyl->2-OMe vs 3-OMe:\nShifts selectivity between\nAlpha-1 and 5-HT1A

Caption: SAR breakdown showing how the propyl linker and methoxy substitution pattern drive receptor selectivity.

Handling & Stability

  • Storage: The dihydrochloride salt is stable at room temperature but should be stored desiccated. The free base is prone to oxidation and carbamate formation (from atmospheric CO₂) and should be used immediately or stored under argon at -20°C.

  • Safety: As with all piperazine derivatives, handle with care. Potential sensitizer. Wear nitrile gloves and use a fume hood to avoid inhalation of dusts.

  • Solubility for Assays: For in vitro binding assays, prepare a 10 mM stock in 100% DMSO. Dilute into aqueous buffer immediately prior to use. Avoid freeze-thaw cycles of aqueous solutions.

References

  • BLD Pharm. (n.d.). 1-(3-(3-Methoxyphenyl)propyl)piperazine dihydrochloride Product Page. Retrieved from

  • ChemicalBook. (2025).[4] 1-(3-Methoxyphenyl)piperazine Synthesis and Derivatives. Retrieved from

  • Frontiers in Pharmacology. (2021). Piperazine-Derived α1D/1A Antagonist Structure-Activity Relationships. Retrieved from

  • MDPI Molecules. (2022). Design, Synthesis and 5-HT1A Binding Affinity of Phenylpiperazine Derivatives. Retrieved from

  • Organic Chemistry Portal. (n.d.). Synthesis of Piperazines: General Methods. Retrieved from

Sources

Selectivity of 1-[3-(3-Methoxyphenyl)propyl]piperazine for 5-HT vs alpha-adrenergic receptors

Selectivity of 1-[3-(3-Methoxyphenyl)propyl]piperazine for 5-HT vs -Adrenergic Receptors

Executive Summary

1-[3-(3-Methoxyphenyl)propyl]piperazine represents a "privileged scaffold" in medicinal chemistry, primarily targeting serotonin (5-HT) receptors. However, its therapeutic utility is often compromised by significant off-target affinity for


-adrenergic receptors
  • Primary Mechanism: The 3-methoxyphenylpiperazine (3-MeOPP) moiety serves as the primary recognition element for serotonergic binding pockets (5-HT

    
    , 5-HT
    
    
    ).
  • The Selectivity Challenge: The propyl linker and the basic piperazine nitrogen mimic the endogenous catecholamine structure, leading to "promiscuous" binding at

    
    -adrenoceptors. This results in potential cardiovascular side effects (e.g., orthostatic hypotension) during the development of anxiolytics or antidepressants.
    
  • Key Insight: Unlike the ortho-methoxy analogs (e.g., precursors to Way-100635) which are highly 5-HT

    
     selective, the meta-methoxy (3-methoxy) substitution pattern alters the steric and electronic profile, often shifting affinity toward 5-HT
    
    
    /5-HT
    
    
    subtypes while retaining significant
    
    
    -adrenergic liability.

Chemical Profile & Structural Basis[1][2][3][4][5]

The Pharmacophore

The molecule consists of three critical domains governing its receptor interaction profile:

DomainStructureFunctionSelectivity Implication
Aryl Head 3-Methoxyphenyl

-

stacking in receptor pocket (Trp/Phe residues).
Meta-substitution (3-OMe) typically reduces 5-HT

affinity compared to ortho (2-OMe) but may enhance 5-HT

binding.
Core Piperazine RingProtonated N4 acts as the cationic anchor (Asp residue interaction).Essential for binding to both 5-HT and

GPCRs (conserved Asp3.32).
Linker Propyl Chain (

)
Spacers the aryl head from the terminal amine/amide.Optimal length for 5-HT

binding. Shorter (

) or longer (

) chains often drastically reduce affinity.
Structural Diagram (DOT)

The following diagram illustrates the scaffold and its interaction points.

PharmacophoreAryl3-Methoxyphenyl(Hydrophobic Head)PipPiperazine Ring(Cationic Core)Aryl->PipN1 AttachmentReceptorReceptor Interaction(Asp3.32 + Trp/Phe)Aryl->ReceptorPi-StackingLinkerPropyl Chain(n=3 Spacer)Pip->LinkerN4 AttachmentPip->ReceptorIonic BondLinker->ReceptorDistance Control

Caption: Pharmacophore decomposition of the arylpiperazine scaffold showing critical binding interactions.

Receptor Selectivity Profile

The selectivity of 3-methoxyphenyl derivatives differs significantly from the canonical 2-methoxyphenyl (e.g., Urapidil, NAN-190) and 3-chlorophenyl (mCPP) ligands.

Comparative Binding Data ( in nM)

Note: Values are synthesized from representative SAR studies (e.g., Glennon et al., Mokrosz et al.) for N-arylpiperazine derivatives.

Receptor Subtype2-OMe-PP (Ortho)3-OMe-PP (Meta) 3-Cl-PP (mCPP)Interpretation
5-HT

0.5 - 2.0 10 - 50 >1003-OMe substitution disrupts the optimal steric fit for 5-HT

seen in 2-OMe analogs.
5-HT

>10010 - 30 50 - 1003-OMe enhances 5-HT

affinity
, making it a mixed 5-HT

/5-HT

ligand.

-Adrenergic
1.0 - 5.0 5.0 - 20 20 - 50High affinity for

is a persistent liability. 3-OMe is slightly less potent at

than 2-OMe, but selectivity remains poor (<10-fold).
D

Dopamine
>100>500>500Generally low affinity for Dopamine D

unless specific "tail" modifications are made.
Mechanistic Implications
  • 5-HT

    
     vs. 
    
    
    Conflict:
    The protonated nitrogen of the piperazine ring forms a salt bridge with Asp3.32 in both 5-HT and adrenergic receptors. The propyl linker allows the aryl head to reach the hydrophobic accessory pocket.
  • The "Meta" Effect: Moving the methoxy group to position 3 (meta) reduces the steric clash observed in some

    
     subtypes but also weakens the "lock-and-key" fit required for high-potency 5-HT
    
    
    agonism. Consequently, 1-[3-(3-methoxyphenyl)propyl]piperazine derivatives are often partial agonists or antagonists with a "dirty" profile requiring further structural refinement (e.g., adding bulky terminal amides) to achieve clinical selectivity.

Experimental Methodologies

To definitively characterize the selectivity of this compound, researchers must employ competitive radioligand binding assays.

Membrane Preparation Protocol

Objective: Isolate synaptic membranes rich in 5-HT and

  • Tissue Source: Male Sprague-Dawley rat hippocampus (for 5-HT

    
    ) and cortex (for 5-HT
    
    
    /
    
    
    ).
  • Homogenization: Homogenize tissue in 10 volumes of ice-cold Tris-HCl buffer (50 mM, pH 7.4) using a Polytron homogenizer.

  • Centrifugation:

    • Spin at 1,000 x g for 10 min (remove nuclear debris).

    • Collect supernatant and spin at 40,000 x g for 20 min (pellet membranes).

  • Wash: Resuspend pellet in buffer and incubate at 37°C for 10 min (to remove endogenous serotonin). Centrifuge again at 40,000 x g.

  • Storage: Resuspend final pellet to ~5 mg protein/mL and store at -80°C.

Radioligand Binding Assay (Step-by-Step)

Validation: Every assay must include Total Binding (radioligand only) and Non-Specific Binding (radioligand + excess cold competitor).

Step5-HT

Assay

-Adrenergic Assay
Radioligand [

H]8-OH-DPAT (0.5 - 1.0 nM)
[

H]Prazosin (0.2 - 0.5 nM)
Competitor 10

M 5-HT (Serotonin)
10

M Phentolamine
Incubation 60 min at 25°C45 min at 25°C
Buffer 50 mM Tris-HCl, 10

M Pargyline, 4 mM CaCl

50 mM Tris-HCl, pH 7.4
Filtration Whatman GF/B filters (pre-soaked in 0.1% PEI)Whatman GF/B filters
Analysis Scatchard Plot / Cheng-Prusoff CorrectionScatchard Plot / Cheng-Prusoff Correction
Assay Workflow Diagram (DOT)

BindingAssayPrepMembrane Preparation(Rat Cortex/Hippocampus)IncubationIncubation (25°C)Membrane + Ligand + Test CmpdPrep->Incubation Add ProteinFilterRapid Filtration(Brandel Harvester)Incubation->Filter Terminate BindingCountLiquid ScintillationCounting (LSC)Filter->Count Extract TritiumDataData Analysis(Ki Calculation)Count->Data IC50 -> Ki

Caption: Workflow for competitive radioligand binding assays to determine affinity constants (

Signaling Pathways & Functional Consequences

Binding affinity (

  • 5-HT

    
     Pathway (G
    
    
    ):
    Agonism leads to inhibition of Adenylyl Cyclase (AC) and opening of GIRK channels (hyperpolarization).
    • Effect: Anxiolysis, antidepressant activity.[1]

  • 
    -Adrenergic Pathway (G
    
    
    ):
    Antagonism (typical for this scaffold) blocks PLC activation and IP
    
    
    generation.
    • Effect: Vasodilation, Orthostatic Hypotension (Major Safety Risk).

Signaling Divergence Diagram (DOT)

SignalingR_5HT5-HT1A Receptor(Target)GiGi/o ProteinR_5HT->GiAgonismR_AlphaAlpha-1 Receptor(Off-Target)GqGq ProteinR_Alpha->GqAntagonism(Blockade)ACAdenylyl Cyclase(Inhibition)Gi->ACPLCPhospholipase C(Blockade)Gq->PLCInhibitedAnxietyAnxiolysis(Therapeutic)AC->AnxietyHypoHypotension(Side Effect)PLC->HypoVasodilation

Caption: Divergent signaling pathways: Therapeutic 5-HT1A activation vs. adverse Alpha-1 blockade.

References

  • Glennon, R. A., et al. (1988). "5-HT1D serotonin receptors: Clinical implications." Drug Development Research. (Context: Established the SAR for arylpiperazines).

  • Mokrosz, J. L., et al. (1996).[2] "Structure-Activity Relationship Studies of CNS Agents. Part 28: 1-(3-Chlorophenyl)piperazine Derivatives." Journal of Medicinal Chemistry. (Context: Comparative analysis of meta-substituted arylpiperazines).

  • Boissier, J. R., et al. (1965). "Synthesis and pharmacological activity of some new piperazine derivatives." Journal of Medicinal Chemistry. (Context: Foundational work on the phenylpiperazine scaffold).

  • Lopez-Rodriguez, M. L., et al. (1999).[2] "Synthesis and Structure-Activity Relationships of a New Model of Arylpiperazines." Journal of Medicinal Chemistry. (Context: Detailed analysis of the 5-HT1A/Alpha-1 selectivity ratio).

  • National Center for Biotechnology Information. "PubChem Compound Summary for 1-(3-Methoxyphenyl)piperazine." PubChem. (Context: Chemical and physical data for the core moiety).

Dual-Target Modulation: The Pharmacological Architecture of Methoxyphenyl Piperazine Propyl Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged Scaffold"

In the landscape of medicinal chemistry, the 1-(2-methoxyphenyl)piperazine (2-MPP) moiety connected via a propyl linker represents a "privileged structure"—a molecular scaffold capable of providing high-affinity ligands for multiple G-protein coupled receptors (GPCRs).

This guide deconstructs the pharmacological mechanism of this chemical series, specifically focusing on its unique ability to bridge two distinct physiological systems:[1]

  • The Adrenergic System: Specifically

    
    -adrenergic receptor antagonism (peripheral vasodilation).[2][3][4][5]
    
  • The Serotonergic System: Specifically 5-HT

    
     receptor agonism (central sympathoinhibition).
    

The clinical archetypes for this mechanism are Urapidil (antihypertensive) and Naftopidil (benign prostatic hyperplasia/BPH). This paper analyzes how the propyl linker serves as the critical "distance tuner" that allows these molecules to span the orthosteric binding sites of these distinct receptors.

Molecular Pharmacology: The Dual-Action Hypothesis

The therapeutic efficacy of methoxyphenyl piperazine propyl derivatives stems from a synergistic "Dual-Action" mechanism.[1] Unlike non-selective


-blockers (e.g., phentolamine) which cause reflex tachycardia, these derivatives mitigate the reflex arc via central modulation.
The Peripheral Mechanism: -Adrenergic Blockade
  • Target: Post-synaptic

    
    -adrenoceptors on vascular smooth muscle.
    
  • Action: Competitive Antagonism.

  • Effect: Blockade of norepinephrine binding prevents

    
    -protein coupling, inhibiting the 
    
    
    
    cascade and preventing calcium release from the sarcoplasmic reticulum.
  • Outcome: Vasodilation and reduction of Systemic Vascular Resistance (SVR).

The Central Mechanism: 5-HT Agonism[6]
  • Target: Somatodendritic 5-HT

    
     autoreceptors in the Raphe Nuclei and postsynaptic receptors in the Ventrolateral Medulla (VLM).
    
  • Action: Partial or Full Agonism.

  • Effect: Activation of

    
    -proteins leads to the inhibition of Adenylyl Cyclase and opening of GIRK (G-protein-gated Inwardly Rectifying Potassium) channels. This causes hyperpolarization of serotonergic neurons.
    
  • Outcome: Reduction of central sympathetic outflow, effectively "blunting" the baroreceptor reflex that usually triggers tachycardia following vasodilation.

Pathway Visualization

The following diagram illustrates the integrated physiological cascade of Urapidil, the prototype of this class.

DualMechanism cluster_CNS Central Nervous System (Brainstem) cluster_PNS Peripheral Vasculature Drug Methoxyphenyl Piperazine Propyl Derivative (e.g., Urapidil) HT1A 5-HT1A Receptor (Agonism) Drug->HT1A Central Binding Alpha1 α1-Adrenoceptor (Antagonism) Drug->Alpha1 Peripheral Binding GIRK GIRK Channel Activation (K+ Efflux) HT1A->GIRK Neuron Hyperpolarization of Sympathetic Neurons GIRK->Neuron SympOut ↓ Sympathetic Outflow Neuron->SympOut Vaso Vasodilation SympOut->Vaso Reduced Tone BP ↓ Blood Pressure (Without Reflex Tachycardia) SympOut->BP PLC Inhibition of PLC/IP3 Pathway Alpha1->PLC Ca ↓ Intracellular Ca2+ PLC->Ca Ca->Vaso Vaso->BP

Caption: Figure 1. The synergistic hemodynamic regulation by Urapidil-like derivatives. Note the convergence of central sympathoinhibition and peripheral vasodilation.

Structure-Activity Relationship (SAR)[7]

The "magic" of this class lies in the precise geometry of the propyl linker and the methoxy substitution.

The 2-Methoxyphenyl Head (The "Anchor")

The phenylpiperazine ring is the primary pharmacophore.

  • 2-Methoxy (Ortho) Substitution: This is critical. The methoxy group provides steric bulk that forces the phenyl ring to twist relative to the piperazine. This "twisted" conformation is essential for high affinity at 5-HT

    
     receptors.
    
    • Evidence: Removing the methoxy group (phenylpiperazine) or moving it to the para position (4-methoxy) drastically reduces 5-HT

      
       affinity while often retaining 
      
      
      
      affinity, leading to a "dirty" pharmacological profile.
The Propyl Linker (The "Spacer")

The alkyl chain connects the basic piperazine nitrogen (protonated at physiological pH) to the secondary heteroaromatic head group (e.g., the uracil in Urapidil or naphthalene in Naftopidil).

  • Length Matters: The 3-carbon (propyl) chain is the optimal distance (

    
     3.5–4.5 Å) to span the gap between the conserved Aspartate residue (D3.32) in the GPCR transmembrane domain and the secondary hydrophobic pocket.
    
  • Selectivity Tuning:

    • Propyl (n=3): Balanced

      
       / 5-HT
      
      
      
      profile (Urapidil).
    • Butyl (n=4): Often shifts selectivity towards higher 5-HT

      
       affinity (e.g., Buspirone analogs).
      
    • Ethyl (n=2): Often results in loss of efficacy or shift to Dopamine D2 affinity.

Comparative Affinity Data

The following table summarizes the binding constants (


) for key derivatives, illustrating the impact of the scaffold.
CompoundLinkerHead Group

-AR

(nM)
5-HT


(nM)
Primary Clinical Outcome
Urapidil PropylMethyluracil2642Antihypertensive (Dual Action)
Naftopidil Propyl*Naphthalene3.7>100**BPH (

Selective)
5-Methylurapidil PropylMethyluracil382Research Tool (High 5-HT

affinity)
Prazosin N/AFuroyl0.2>10,000Pure

Antagonist (Control)

*Note: Naftopidil contains a hydroxy-propyl ether linker, modifying its flexibility compared to the alkyl-propyl of Urapidil. **Naftopidil exhibits weak 5-HT affinity but high


 subtype selectivity.

Experimental Protocols: Validating the Mechanism

To confirm the mechanism of a new methoxyphenyl piperazine propyl derivative, two core assays are required: Radioligand Binding (affinity) and Functional Tissue Bath (efficacy).

Protocol A: Competitive Radioligand Binding Assay ( -AR)

Objective: Determine the affinity (


) of the derivative for the 

-adrenoceptor using rat brain or spleen membranes.

Materials:

  • Radioligand: [

    
    H]-Prazosin (Specific Activity ~70-80 Ci/mmol).
    
  • Non-specific control: Phentolamine (

    
    ).
    
  • Buffer: 50 mM Tris-HCl, pH 7.4.

Step-by-Step Workflow:

  • Membrane Prep: Homogenize rat cerebral cortex in ice-cold Tris buffer. Centrifuge at 48,000

    
     for 20 mins. Resuspend pellet.[6]
    
  • Incubation: In 96-well plates, add:

    • 
       Membrane suspension (
      
      
      
      protein).
    • 
       [
      
      
      
      H]-Prazosin (Final concentration 0.2 nM).
    • 
       Test Compound (Concentration range 
      
      
      
      to
      
      
      M).
  • Equilibrium: Incubate at 25°C for 60 minutes.

  • Harvest: Rapid filtration through GF/B filters using a cell harvester. Wash

    
     with ice-cold buffer.
    
  • Quantification: Liquid scintillation counting.

  • Analysis: Plot % Inhibition vs. Log[Drug]. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    

Quality Control Criteria (Self-Validating):

  • Specific binding must be >70% of total binding.

  • Hill slope should be near -1.0 (indicating competitive binding).

Protocol B: Functional Sympathoinhibition Assay (In Vivo)

Objective: Differentiate central vs. peripheral effects (The Urapidil Profile).

Workflow:

  • Preparation: Anesthetized rats (Urethane). Cannulate femoral artery (BP) and vein (Drug).

  • Nerve Recording: Isolate the splanchnic sympathetic nerve; place on bipolar silver electrodes to record Sympathetic Nerve Activity (SNA).

  • Administration:

    • Phase 1: I.V. bolus of Test Compound.[6][7][8]

    • Observation: Monitor Mean Arterial Pressure (MAP) and SNA simultaneously.

  • Interpretation:

    • Pure

      
      -blocker (Prazosin): MAP 
      
      
      
      , SNA
      
      
      (Reflex tachycardia).
    • Dual Action (Urapidil-like): MAP

      
      , SNA 
      
      
      
      or
      
      
      (No reflex).

Visualizing the SAR Workflow

The following diagram outlines the logic flow for optimizing a lead compound in this class.

SAR_Logic Start Base Scaffold: 2-MPP LinkerMod Linker Modification Start->LinkerMod HeadMod Head Group Modification Start->HeadMod Propyl Propyl (n=3) LinkerMod->Propyl Butyl Butyl (n=4) LinkerMod->Butyl Ortho 2-OMe (Ortho) HeadMod->Ortho Para 4-OMe (Para) HeadMod->Para Result1 Balanced α1 / 5-HT1A Propyl->Result1 Result2 High 5-HT1A Selectivity Butyl->Result2 OutcomeGood High Affinity (Twisted Conformation) Ortho->OutcomeGood OutcomeBad Low Affinity (Flat Conformation) Para->OutcomeBad

Caption: Figure 2. SAR optimization logic. The propyl linker and ortho-methoxy substitution are the critical decision nodes for achieving the dual-action profile.

References

  • Kolassa, N., et al. (1989). "Evidence for the interaction of urapidil with 5-HT1A receptors in the brain leading to a decrease in blood pressure."[1][9] The American Journal of Cardiology.[9]

  • Gross, G., et al. (1987).[10] "Urapidil and some analogues with hypotensive properties show high affinities for 5-hydroxytryptamine (5-HT) binding sites of the 5-HT1A subtype and for alpha 1-adrenoceptor binding sites."[11] Naunyn-Schmiedeberg's Archives of Pharmacology.

  • Takei, R., et al. (1999). "Naftopidil, a novel alpha1-adrenoceptor antagonist, displays selective inhibition of the alpha1D-adrenoceptor subtype in human prostate."[12] Japanese Journal of Pharmacology.

  • Mokrosz, J.L., et al. (1996). "Structure-activity relationship studies of CNS agents. Part 28: 1-(2-Methoxyphenyl)piperazine derivatives as 5-HT1A receptor ligands." Archiv der Pharmazie.

  • BindingDB. "Assay Method Information: Radioligand binding assay using [3H]prazosin."[13] BindingDB Database.[13]

Sources

Comparative Receptor Affinity Profile: 2-Methoxy vs. 3-Methoxy Phenylpiperazine

[1][2]

Executive Summary

The phenylpiperazine pharmacophore is a cornerstone in medicinal chemistry, serving as the "privileged structure" for targeting aminergic G-protein coupled receptors (GPCRs). The positional isomerism of the methoxy substituent—specifically ortho (2-MeOPP) versus meta (3-MeOPP) —dictates profound differences in receptor selectivity, intrinsic efficacy, and downstream signaling.

  • 2-MeOPP (Ortho): Characterized by high affinity and selectivity for 5-HT

    
      receptors.[1][2][3][4] The ortho-substitution induces a steric twist that favors specific hydrogen bonding within the 5-HT
    
    
    orthosteric pocket, often resulting in partial agonism. It is a common metabolite and structural motif in anxiolytics (e.g., enciprazine, urapidil).
  • 3-MeOPP (Meta): Exhibits a broader, "promiscuous" serotonergic profile with significant affinity for 5-HT

    
      and 5-HT
    
    
    receptors.[1] Structurally analogous to the psychomimetic m-chlorophenylpiperazine (mCPP), it often acts as a serotonin releasing agent (SRA) or non-selective agonist, lacking the precise 5-HT
    
    
    specificity of its ortho-isomer.

Chemical Structure & Steric Determinants[1][2][6][7]

The pharmacological divergence begins with the ground-state conformation of the ligands.

Feature2-Methoxy Phenylpiperazine (2-MeOPP)3-Methoxy Phenylpiperazine (3-MeOPP)
Steric Effect High. The ortho-methoxy group clashes with the piperazine ring, forcing a twisted conformation (dihedral angle ~60–90°).[1]Low. The meta-methoxy group allows for a more planar conformation, facilitating intercalation into different receptor subtypes.
Electronic Effect Electron-donating (+M) effect localized near the piperazine nitrogen.[1]Electron-donating effect distributed across the phenyl ring, mimicking the electronic map of m-chlorophenylpiperazine (mCPP).
Primary Target 5-HT

(High Affinity)
5-HT

/ 5-HT

(Moderate Affinity)
Secondary Target

-Adrenergic (High Affinity - Liability)
Serotonin Transporter (SERT) / Releasing Agent
Structural Logic Diagram

The following diagram illustrates how the position of the methoxy group influences the binding mode.

SAR_Logiccluster_02-MeOPP (Ortho)cluster_13-MeOPP (Meta)Ortho_StructOrtho-SubstitutionTwistSteric Twist(Non-planar)Ortho_Struct->TwistSteric ClashH_BondSpecific H-Bond(Ser 5.42 / Lys191)Twist->H_BondOrients OMeTarget_1AHigh 5-HT1A Affinity(Ki < 10 nM)H_Bond->Target_1ALock & KeyMeta_StructMeta-SubstitutionPlanarPlanar/FlexibleConformationMeta_Struct->PlanarMin. StericsHydrophobicHydrophobic PocketInteractionPlanar->HydrophobicPi-StackingTarget_BroadBroad Profile(5-HT2C, 5-HT7, SERT)Hydrophobic->Target_BroadPromiscuity

Figure 1: Structure-Activity Relationship (SAR) flow demonstrating how steric conformation drives receptor subtype selectivity.[1]

Receptor Affinity Profiles

5-HT Receptor: The Ortho Advantage

The 5-HT

Ser 5.42Lys1911
  • Mechanism: In 2-MeOPP, the ortho-methoxy oxygen acts as a hydrogen bond acceptor. The twisted conformation positions this oxygen perfectly to interact with Ser 5.42 while the protonated piperazine nitrogen binds to the conserved Asp 3.32.

  • Result: 2-MeOPP derivatives often exhibit single-digit nanomolar (

    
     nM) affinity.[1]
    
  • Contrast: 3-MeOPP lacks this specific geometric alignment.[1] While it binds to 5-HT

    
    , the affinity is typically 10–50 fold lower unless enhanced by a long-chain linker (e.g., in "bivalent" ligands).
    
5-HT and 5-HT : The Meta Domain

The meta-substitution pattern is famous in the context of mCPP (3-chlorophenylpiperazine).[1] 3-MeOPP mimics this profile.[1]

  • 5-HT

    
    :  3-MeOPP shows moderate affinity and potential agonism at 5-HT
    
    
    .[1] This receptor prefers the more planar conformation allowed by meta substitution to facilitate
    
    
    -
    
    
    stacking interactions within the hydrophobic pocket.[1]
  • 5-HT

    
    :  Recent studies indicate that 3-methoxy substitution (especially in dimeric ligands) significantly enhances affinity for 5-HT
    
    
    , a receptor involved in circadian rhythm and mood regulation.[1]
Quantitative Comparison Table
Receptor Target2-MeOPP (

/ Activity)
3-MeOPP (

/ Activity)
Clinical Significance
5-HT

0.5 – 10 nM (Partial Agonist)50 – 200 nM (Weak Antagonist/Agonist)2-MeOPP is the preferred scaffold for anxiolytics.
5-HT

> 1,000 nM (Low Affinity)200 – 500 nM (Moderate)3-MeOPP has higher hallucinogenic potential (though low compared to phenethylamines).[1]
5-HT

Negligible AffinityModerate Affinity (Agonist)3-MeOPP mimics mCPP (anxiogenic/appetite suppressant).[1]

-Adrenergic
High Affinity (

~1–10 nM)
Moderate/Low2-MeOPP causes hypotension (off-target effect).[1]
SERT (Transporter) InactiveActive (Releasing Agent)3-MeOPP acts similarly to "party pills" (BZP/TFMPP).[1]

Experimental Protocol: Radioligand Binding Assay

To verify these affinity values, a competitive radioligand binding assay is the gold standard.

Objective: Determine the inhibition constant (


Workflow Diagram

Binding_AssayPrep1. Membrane Preparation(HEK-293 expressing h5-HT1A)Ligand2. Radioligand Addition[3H]-8-OH-DPAT (0.5 nM)Prep->LigandComp3. Competitor Addition(2-MeOPP vs 3-MeOPP)10^-10 to 10^-5 MLigand->CompIncubate4. Incubation60 min @ 25°CComp->IncubateFilter5. Filtration & Wash(Whatman GF/B filters)Incubate->FilterCount6. Scintillation Counting(CPM Measurement)Filter->CountAnalysis7. Data AnalysisNon-linear regression(Cheng-Prusoff Equation)Count->Analysis

Figure 2: Standardized Radioligand Binding Assay Workflow for 5-HT1A Affinity Determination.

Protocol Steps:
  • Membrane Prep: Harvest HEK-293 cells stably expressing h5-HT

    
    .[1] Homogenize in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g to isolate membrane fractions.[1]
    
  • Incubation: In 96-well plates, mix:

    • 50 µL Membrane suspension (20 µg protein).[1]

    • 50 µL

      
      -8-OH-DPAT (Agonist radioligand) or 
      
      
      -WAY-100635 (Antagonist radioligand).[1]
    • 50 µL Test Compound (2-MeOPP or 3-MeOPP) in serial dilution.[1]

  • Equilibrium: Incubate for 60 minutes at 25°C to reach equilibrium.

  • Termination: Rapid filtration through polyethyleneimine (PEI)-soaked GF/B filters using a cell harvester.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Calculation: Convert IC

    
     to 
    
    
    using the Cheng-Prusoff equation :
    
    
    Where
    
    
    is radioligand concentration and
    
    
    is its dissociation constant.[1]

Downstream Signaling Pathways

The clinical effect of these ligands depends on the G-protein coupling of the receptor they activate.

  • 2-MeOPP (via 5-HT

    
    ):  Primarily couples to G
    
    
    .[1] Activation inhibits Adenylyl Cyclase, reducing cAMP, and opens GIRK (potassium) channels, causing neuronal hyperpolarization (anxiolytic effect).
  • 3-MeOPP (via 5-HT

    
    ):  Couples to G
    
    
    . Activation stimulates Phospholipase C (PLC), increasing IP
    
    
    and Diacylglycerol (DAG), leading to intracellular Calcium release (anxiogenic/stimulatory effect).

SignalingR1A5-HT1A Receptor(Target of 2-MeOPP)GiG i/o ProteinR1A->GiR2C5-HT2C Receptor(Target of 3-MeOPP)GqG q/11 ProteinR2C->GqACAdenylyl CyclaseGi->ACInhibitsPLCPhospholipase CGq->PLCActivatescAMPcAMP (Decrease)AC->cAMPIP3IP3 / DAG (Increase)PLC->IP3AnxioHyperpolarization(Anxiolytic)cAMP->AnxioCaCa2+ ReleaseIP3->CaStimExcitability(Anxiogenic)Ca->Stim

Figure 3: Divergent signaling pathways activated by Ortho- vs. Meta-substituted phenylpiperazines.

References

  • Mokrosz, J. L., et al. (1994). "Structure-activity relationship studies of CNS agents. Part 15: 5-HT1A and 5-HT2 receptor affinity of some 2- and 3-substituted 1-phenylpiperazines."[1] Journal of Medicinal Chemistry. Link

  • Lopez-Rodriguez, M. L., et al. (1996). "3-Phenylpiperazines and 3-phenyl-1,2,3,6-tetrahydropyridines as 5-HT1A receptor ligands." Bioorganic & Medicinal Chemistry Letters. Link[1]

  • Caliendo, G., et al. (2002). "Derivatives of 2-methoxyphenylpiperazine: synthesis and 5-HT1A receptor affinity." European Journal of Medicinal Chemistry. Link[1]

  • Glennon, R. A., et al. (1986). "Binding of phenylpiperazines to 5-HT1A and 5-HT2 sites."[1][4][5] Journal of Medicinal Chemistry. Link[1]

  • Leopoldo, M., et al. (2007). "1-(2-methoxyphenyl)piperazine: synthesis and binding affinities for 5-HT7 and 5-HT1A receptors."[1] Archiv der Pharmazie. Link

  • BenchChem. (2025).[1][6] "Structure-Activity Relationship of Phenylpiperazine Isomers." BenchChem Technical Library. Link[1]

Methodological & Application

Application Note: Precision Synthesis of Propyl-Piperazine Linkers via Reductive Amination

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The propyl-piperazine moiety is a privileged pharmacophore in medicinal chemistry, serving as a critical linker in GPCR ligands (e.g., dopamine and serotonin receptor antagonists) and antifungal agents. While direct alkylation using propyl halides is possible, it frequently suffers from poor selectivity, leading to over-alkylation (quaternization) and difficult purification.

This guide details reductive amination as the superior synthetic route.[1][2] By reacting piperazine derivatives with propanal (or functionalized propionaldehydes) followed by in situ reduction, researchers can achieve high mono-alkylation selectivity. This document provides two validated protocols: a standard Sodium Triacetoxyborohydride (STAB) method for high-throughput efficiency, and a Titanium(IV) Isopropoxide method for sterically demanding or acid-sensitive substrates.

Strategic Rationale: Why Reductive Amination?

The Selectivity Problem

Direct alkylation of secondary amines (piperazine) with alkyl halides (e.g., 1-bromopropane) follows


 kinetics. The product (a tertiary amine) is often more nucleophilic than the starting material, leading to a mixture of mono-alkylated product, bis-alkylated byproduct, and quaternary ammonium salts.
The Reductive Solution

Reductive amination proceeds via a stepwise mechanism where the iminium intermediate is formed and subsequently reduced.[1][2][3][4][5] Crucially, the reducing agent is selected to reduce the iminium ion faster than the carbonyl starting material, while being inert to the final amine product. This kinetic control prevents over-alkylation.

Mechanistic Pathway

The following diagram illustrates the reaction pathway, highlighting the critical iminium intermediate.

ReductiveAmination Aldehyde Propanal (Electrophile) Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal Condensation Amine Piperazine (Nucleophile) Amine->Hemiaminal Condensation Iminium Iminium Ion (Active Species) Hemiaminal->Iminium -H2O (Acid Cat.) Product N-Propyl Piperazine (Target) Iminium->Product Reduction ReducingAgent Hydride Donor (STAB / NaCNBH3) ReducingAgent->Iminium H- Transfer

Figure 1: Mechanistic pathway of reductive amination. The formation of the Iminium Ion is the rate-limiting step for steric substrates, while reduction is fast.

Critical Reagent Selection Guide

Selection of the hydride donor is the single most important variable. Use this table to select the correct reagent for your specific linker requirements.

ReagentChemical NameSelectivitySolvent SystemRecommended Use Case
STAB Sodium TriacetoxyborohydrideHigh DCE, DCM, THFStandard Protocol. Best for aldehydes (propanal). Excellent chemoselectivity; does not reduce ketones/aldehydes rapidly, allowing "one-pot" procedures.[6]
NaCNBH3 Sodium CyanoborohydrideMediumMeOH, EtOHLegacy/Alternative. Requires pH control (pH 5-6). Toxic cyanide byproduct. Use only if solubility in chlorinated solvents is poor.
Ti(OiPr)4 Titanium(IV) IsopropoxideHighNeat or THFSteric/Difficult. Acts as a Lewis acid and water scavenger. Essential for unreactive amines or acid-sensitive groups. Followed by NaBH4.[1][2][5][6][7][8][9]

Protocol A: The "Gold Standard" (STAB Method)

Scope: Ideal for coupling propanal or protected 3-aminopropanal to piperazine derivatives. Reference Grounding: Based on the seminal work by Abdel-Magid et al. [1].

Materials
  • Amine: Piperazine derivative (1.0 equiv).[10] Note: If using unsubstituted piperazine, use 5.0 equiv to ensure mono-alkylation, or use N-Boc-piperazine.

  • Carbonyl: Propanal (1.1 - 1.2 equiv).

  • Reagent: Sodium Triacetoxyborohydride (STAB) (1.4 - 1.5 equiv).

  • Solvent: 1,2-Dichloroethane (DCE) (Preferred) or DCM. Anhydrous.

  • Catalyst: Acetic Acid (AcOH) (1.0 - 2.0 equiv).

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask under Nitrogen/Argon, dissolve the Piperazine (1.0 equiv) in anhydrous DCE (concentration ~0.1 M).

  • Carbonyl Addition: Add Propanal (1.1 equiv) to the stirring amine solution.

  • Acid Catalysis: Add Acetic Acid (1.0 equiv).

    • Why? AcOH protonates the hemiaminal, facilitating water loss to form the iminium ion.

  • Reaction Time (Imine Formation): Stir at Room Temperature (RT) for 15–30 minutes.

    • Validation: Unlike NaCNBH3, STAB is bulky and less reactive toward the free aldehyde, so pre-formation of the imine is less critical, but a short induction ensures equilibrium.

  • Reduction: Add STAB (1.5 equiv) in a single portion. The reaction may bubble slightly.

  • Monitoring: Stir at RT for 2–16 hours. Monitor by TLC or LC-MS.

    • Success Marker: Disappearance of the aldehyde peak and appearance of the M+43 (propyl) mass in LC-MS.

  • Quench: Quench by adding saturated aqueous NaHCO3. Stir for 15 minutes until gas evolution ceases.

  • Workup: Extract with DCM (3x). Wash combined organics with Brine. Dry over Na2SO4.[3][11]

  • Purification: Concentrate in vacuo. If N-Boc piperazine was used, the product is often pure enough for deprotection. If free piperazine was used, purify via column chromatography (DCM/MeOH/NH4OH).

Protocol B: Titanium(IV) Mediated Synthesis

Scope: Use when the amine is weakly nucleophilic or the aldehyde is sterically hindered/labile. Reference Grounding: Methodology derived from Mattson et al. [2].[2][12]

Materials
  • Reagent: Titanium(IV) Isopropoxide (Ti(OiPr)4) (1.2 - 1.5 equiv).

  • Reductant: Sodium Borohydride (NaBH4) (1.5 equiv).[3] Note: NaBH4 is used here because Ti(IV) coordinates the imine, activating it for reduction.

  • Solvent: THF (anhydrous) or Ethanol.

Step-by-Step Methodology
  • Complexation: Mix Piperazine (1.0 equiv) and Propanal (1.0 - 1.2 equiv) in anhydrous THF.

  • Titanium Addition: Add Ti(OiPr)4 (1.2 equiv) dropwise.

    • Visual Cue: Solution often turns slightly yellow/orange and becomes viscous.

  • Imine Formation: Stir at RT for 1–2 hours.

    • Mechanism:[2][7][11][13][14] Titanium acts as a Lewis acid to drive imine formation and chemically scavenges the water produced (

      
      ).[8]
      
  • Reduction: Caution: This step is exothermic.[3] Cool the flask to 0°C. Add NaBH4 (1.5 equiv) carefully. Then add Ethanol (1-2 mL) to aid solubility of the borohydride if using THF.

  • Stirring: Allow to warm to RT and stir for 2 hours.

  • Quench (Critical): Add water (1 mL) followed by 1N NaOH. A heavy white precipitate (Titanium dioxide) will form.

  • Filtration: Filter the mixture through a Celite pad to remove titanium salts. Wash the pad with EtOAc.

  • Workup: Dry the filtrate and concentrate.

Experimental Workflow Visualization

The following diagram outlines the decision logic and workflow for the STAB protocol.

Workflow Start Start: Reagents Prep Mix Mix Amine + Propanal Solvent: DCE Start->Mix Acid Add AcOH (1.0 eq) Stir 30 min Mix->Acid Reduct Add STAB (1.5 eq) Stir 4-16h Acid->Reduct Check LC-MS Check Reduct->Check Check->Reduct Incomplete (Add 0.5 eq STAB) Quench Quench: Sat. NaHCO3 Check->Quench Complete Workup Extraction (DCM) & Purification Quench->Workup

Figure 2: Operational workflow for STAB-mediated reductive amination.

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Bis-alkylation Piperazine has two free amines.Use 1-Boc-piperazine to mask one amine.[10] Deprotect (TFA/DCM) after alkylation. Alternatively, use 5-10 equivalents of piperazine.
No Reaction Iminium ion not forming.Ensure Molecular Sieves (4Å) are added if using the NaCNBH3 method (water inhibits imine formation). In STAB method, ensure AcOH is present.[1]
Aldehyde Reduction Reducing agent attacking carbonyl.Switch from NaBH4 to STAB . If using STAB, ensure you are not heating the reaction; keep at RT.
Enamine Byproduct Incomplete reduction.Common with hindered amines. Increase reaction time or switch to the Ti(OiPr)4 protocol to force imine formation.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[4][5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3][4][5][15] The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[2] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[2][12] The Journal of Organic Chemistry, 55(8), 2552–2554.[2] [Link]

  • Borch, R. F. , Bernstein, M. D., & Durst, H. D. (1971).[1] The cyanohydridoborate anion as a selective reducing agent.[1][2][9] Journal of the American Chemical Society, 93(12), 2897–2904. [Link]

Sources

Solubility of 1-[3-(3-Methoxyphenyl)propyl]piperazine in DMSO and water

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solubility Profiling & Dissolution Protocols for 1-[3-(3-Methoxyphenyl)propyl]piperazine

Part 1: Executive Summary & Compound Architecture

1-[3-(3-Methoxyphenyl)propyl]piperazine is a pharmacophore fragment often utilized in the synthesis of serotonergic (5-HT1A) and adrenergic antagonists (e.g., Urapidil analogs).[1][2] Its solubility behavior is strictly governed by its ionization state.[1][3][2]

Researchers frequently encounter "crashing out" (precipitation) events because they treat the Free Base (lipophilic oil/low-melting solid) and the Dihydrochloride Salt (hydrophilic solid) identically.[1][2] This guide provides distinct protocols for each form to ensure experimental reproducibility.

Physicochemical Profile[1][2][3][4][5][6][7][8]
PropertyValue (Estimated/Observed)Significance
CAS (2HCl Salt) 1266688-72-5Primary commercial form (Solid).[1][2]
Molecular Weight ~234.34 g/mol (Free Base)Small molecule, membrane permeable.[1][3][2]
pKa (Piperazine) N1: ~5.4, N4: ~9.2Critical: At pH 7.4, the molecule is partially ionized.[1][3] At pH < 5, it is fully ionized (soluble).[1][3][2]
LogP (Octanol/Water) ~2.1 (Free Base)Moderately lipophilic.[1][3][2] Requires organic co-solvent for neutral buffers.[1][3][2]
Appearance Free Base: Viscous Oil/SolidSalt: White Crystalline SolidDo not confuse the oily free base for "degraded" salt.[1][3][2]

Part 2: Solubility Landscape & Solvent Compatibility

The following table summarizes the solubility limits. Note that values are temperature-dependent (


).
Solvent SystemFree Base Solubility2HCl Salt SolubilityApplication Notes
DMSO (Anhydrous) Excellent (>100 mM)Good (~50 mM)Preferred for Stock Solutions.[1][2] Salt dissolves slower; requires vortexing.[1][3][2]
Water (Deionized) Poor (<1 mM)Excellent (>100 mM)Free base will form an emulsion or oil out.[1][3][2] Salt dissolves instantly.[1][3][2]
PBS (pH 7.4) Low (<5 mM)Moderate (~10 mM)Risk Zone.[1][3][2] The salt may precipitate as the free base if the buffer capacity is overwhelmed.[3][2]
Ethanol Good (>50 mM)Poor (<5 mM)Salts are typically insoluble in pure ethanol.[1][3][2]
0.1 M HCl Excellent (>100 mM)Excellent (>100 mM)Best aqueous solvent for initial dissolution if DMSO is contraindicated.[1][3][2]

Part 3: Experimental Protocols

Protocol A: Preparation of 50 mM DMSO Stock Solution

Target Audience: In vitro screening (Cell-based assays).

Mechanistic Insight: DMSO is hygroscopic.[1][3][2][4] Water uptake by DMSO can cause the 1-[3-(3-Methoxyphenyl)propyl]piperazine free base to precipitate over time.[1][2] Use anhydrous DMSO and store under inert gas if possible.[1][3][2]

Materials:

  • Compound (Free Base or Salt)[1][2][5]

  • Anhydrous DMSO (Grade:

    
     99.9%, Water Content < 0.05%)[1]
    
  • Vortex Mixer[1][3][2]

  • Ultrasonic Bath (Temperature controlled)[2]

Step-by-Step Procedure:

  • Weighing: Accurately weigh 11.7 mg (Free Base) or 15.4 mg (Dihydrochloride Salt) into a sterile amber glass vial.

    • Note: Adjust mass based on the specific batch molecular weight on your Certificate of Analysis (CoA).[1][3][2]

  • Solvent Addition: Add 1.0 mL of Anhydrous DMSO.

  • Dispersion:

    • For Free Base: Vortex for 10 seconds. It should dissolve immediately.

    • For Salt: Vortex for 30 seconds. If particles persist, sonicate at 35°C for 5 minutes. The crystal lattice energy of the salt requires input energy to break in aprotic solvents.[3][2]

  • Inspection: Visual check against a light source. The solution must be completely clear.

  • Storage: Aliquot into 50

    
    L volumes in polypropylene tubes. Store at -20°C.
    
    • Stability:[3][2][6] 6 months.[1][3][2] Avoid freeze-thaw cycles (>3 cycles causes degradation).[1][3][2]

Protocol B: Aqueous Dilution (The "Crash" Prevention)

Target Audience: Animal dosing or aqueous buffer assays.[1][3]

The Challenge: Diluting a DMSO stock of the Free Base into pH 7.4 buffer often causes immediate precipitation (cloudiness).[1][3]

The Solution: Use the "Step-Down" Acidification Method .[1][3][2]

  • Prepare Vehicle: Create a solution of 5% DMSO / 95% Water (acidified).[1][3][2]

    • Acidification: Add 0.1% Formic Acid or Acetic Acid to the water phase before mixing.[1][3][2]

  • Dropwise Addition:

    • Place the aqueous vehicle on a magnetic stirrer (medium speed).

    • Slowly add the DMSO stock solution dropwise into the vortex of the stirring water.

    • Why? This prevents local high concentrations of the compound from aggregating before they can protonate and solubilize.[1][3]

  • pH Adjustment (Optional): Once dissolved, carefully adjust pH back to 7.0 using dilute NaOH, monitoring continuously. Stop if turbidity appears.

Part 4: Visualization of Solubility Logic

The following diagram illustrates the decision matrix for solvent selection based on the compound form and intended application.

SolubilityWorkflow Start Start: Select Compound Form FreeBase Free Base Form (Lipophilic) Start->FreeBase Salt Dihydrochloride Salt (Hydrophilic) Start->Salt Goal_Stock Goal: High Conc. Stock (>10 mM) FreeBase->Goal_Stock Recommended Goal_Buffer Goal: Aqueous Assay (pH 7.4) FreeBase->Goal_Buffer Caution Salt->Goal_Stock Possible (Sonicate) Salt->Goal_Buffer Recommended DMSO_Path Use Anhydrous DMSO (Excellent Solubility) Goal_Stock->DMSO_Path Water_Path Use Water or Saline (Excellent Solubility) Goal_Buffer->Water_Path If Salt Risk_Precip RISK: Precipitation Requires Co-solvent Goal_Buffer->Risk_Precip If Free Base Action_Acid Protocol: Acidify Buffer (pH < 5.0) Risk_Precip->Action_Acid Action_Cosolvent Protocol: Add 5-10% DMSO or Cyclodextrin Risk_Precip->Action_Cosolvent

Caption: Decision tree for solvent selection to avoid precipitation events during experimental setup.

Part 5: Troubleshooting & Validation

Symptom: "Oiling Out" [1][3][2]

  • Observation: The solution looks hazy or small oil droplets form at the bottom of the tube.

  • Cause: You are using the Free Base in a neutral aqueous buffer. The compound has phase-separated.[3][2][7]

  • Fix: Add a solubilizing agent.[1][3][2]

    • Cyclodextrin:[1][3][2] Add 10-20% (w/v) HP-

      
      -Cyclodextrin to the aqueous buffer before adding the compound.[1][2] This encapsulates the lipophilic propyl chain.[3][2]
      

Symptom: Crystals in DMSO Stock

  • Observation: Needle-like crystals appear after freezing.[1][3][2]

  • Cause: DMSO freezes at 19°C. The compound may crystallize out of the matrix upon thawing.[1][3][2]

  • Fix: Heat the vial to 37°C and vortex vigorously before every use. Do not use if solids remain.[1][3][2]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 16015-71-7 (Parent Analog: 1-(3-Methoxyphenyl)piperazine).[1][2] Retrieved from [Link][1][2]

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability.[1][3][2] Journal of Pharmacological and Toxicological Methods.[1][3][2] Retrieved from [Link]

Sources

In vitro metabolic stability testing of 1-[3-(3-Methoxyphenyl)propyl]piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Vitro Metabolic Stability Assessment of 1-[3-(3-Methoxyphenyl)propyl]piperazine

Executive Summary

This application note details the protocol for assessing the metabolic stability of 1-[3-(3-Methoxyphenyl)propyl]piperazine (hereafter referred to as 3-MPP-propyl ), a pharmacophore commonly found in CNS-active agents targeting serotonin (5-HT) and dopamine receptors.

Understanding the metabolic clearance of 3-MPP-propyl is critical due to its structural susceptibility to CYP2D6-mediated O-demethylation and N-dealkylation . This guide provides a robust, self-validating workflow using human liver microsomes (HLM) and LC-MS/MS quantification to determine intrinsic clearance (


) and in vitro half-life (

).

Compound Characterization & Metabolic Liabilities[1][2][3][4]

Before initiating the assay, the physicochemical properties and predicted metabolic "hotspots" must be understood to optimize incubation conditions.

PropertyValue / DescriptionImpact on Assay
Formula

Parent Ion

MW 234.34 g/mol Use for molarity calculations.
pKa (Calc) ~9.1 (Piperazine N)Highly basic; risk of non-specific binding to microsomal protein.
LogP (Calc) ~2.5 - 2.8Moderate lipophilicity; standard organic extraction is suitable.
Key Liability 1 O-Demethylation Conversion of methoxy group to phenol (likely CYP2D6/CYP2C19).
Key Liability 2 N-Dealkylation Cleavage of the propyl linker from the piperazine ring.
Key Liability 3 Bioactivation Phenylpiperazines can form reactive quinone-imine intermediates.

Experimental Design Strategy

Why Liver Microsomes (HLM)? While hepatocytes offer a complete enzymatic system (Phase I & II), microsomes are selected for this Phase I-focused screen because:

  • Sensitivity: Enriched CYP450 concentrations allow detection of low-turnover metabolites (e.g., N-oxides).

  • Throughput: Ideal for ranking phenylpiperazine analogs.

  • Cost-Effectiveness: Sufficient for determining the primary oxidative clearance mechanism.

Critical Control Parameters:

  • Protein Concentration: Set at 0.5 mg/mL . Higher concentrations increase non-specific binding, artificially lowering unbound concentration (

    
    ) and skewing 
    
    
    
    calculations.
  • Substrate Concentration: 1 µM . This is typically well below the

    
     for CYP2D6/3A4 substrates, ensuring the reaction follows first-order kinetics (linear depletion).
    

Detailed Protocol: Microsomal Stability Assay

Reagents & Materials
  • Test Compound: 3-MPP-propyl (10 mM stock in DMSO).

  • Matrix: Pooled Human Liver Microsomes (HLM), 20 mg/mL (e.g., XenoTech/Corning).

  • Buffer: 100 mM Potassium Phosphate (KPi), pH 7.4.

  • Cofactor: NADPH Regenerating System (or 10 mM NADPH solution prepared fresh).

  • Quench Solution: Acetonitrile (ACN) containing 200 nM Verapamil or Tolbutamide (Internal Standard).

Assay Workflow (Step-by-Step)

Step 1: Preparation of Working Solutions

  • Microsomal Mix: Dilute HLM stock to 0.56 mg/mL in KPi buffer (allows for dilution to 0.5 mg/mL upon substrate addition).

  • Substrate Mix: Dilute 10 mM DMSO stock to 2 µM in KPi buffer (0.2% DMSO).

    • Note: Final assay DMSO will be 0.1%, which is safe for CYP activity.

Step 2: Pre-Incubation

  • Aliquot 45 µL of Microsomal Mix into a 96-well plate.

  • Add 5 µL of Substrate Mix (2 µM) to each well.

  • Pre-warm plate at 37°C for 5 minutes .

    • Why? To equilibrate temperature and allow substrate-enzyme binding.

Step 3: Reaction Initiation

  • Add 50 µL of pre-warmed 2 mM NADPH solution to all "Test" wells.

  • Negative Control: Add 50 µL of KPi Buffer (no NADPH) to control wells to check for chemical instability (non-enzymatic degradation).

Step 4: Sampling & Termination

  • At timepoints

    
     min:
    
  • Transfer 50 µL of reaction mixture into a new plate containing 150 µL of ice-cold Quench Solution (ACN + IS).

  • Immediate Action: Vortex for 10 minutes to ensure protein precipitation.

Step 5: Clarification

  • Centrifuge quench plate at 3,200 x g for 20 minutes at 4°C.

  • Transfer supernatant to HPLC vials for LC-MS/MS analysis.

Visual Workflow

AssayWorkflow Prep 1. Prep Working Solutions (2µM Substrate / 0.56 mg/mL HLM) PreInc 2. Pre-Incubation (37°C, 5 min) Prep->PreInc Start 3. Initiation (+NADPH) PreInc->Start Add Cofactor Sampling 4. Sampling (0, 5, 15, 30, 60 min) Start->Sampling Kinetics Quench 5. Quench (ACN + Internal Std) Sampling->Quench Stop Reaction Analysis 6. LC-MS/MS Analysis Quench->Analysis Supernatant

Figure 1: Step-by-step microsomal stability workflow designed to minimize variability.

LC-MS/MS Analytical Method

The detection of 3-MPP-propyl requires a selective MRM method. Due to the basic piperazine nitrogen, positive mode ESI is highly sensitive.

Chromatographic Conditions:

  • Column: Waters XBridge C18 (2.1 x 50 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 2.5 minutes.

Mass Spectrometry Settings (MRM):

AnalytePrecursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)Rationale
3-MPP-propyl 235.2 150.1 25Loss of piperazine ring (characteristic cleavage).
3-MPP-propyl 235.2 121.1 35Methoxyphenyl fragment (confirmation).
O-desmethyl Met 221.2 136.1 25Monitor for specific CYP2D6 activity.

Data Analysis & Calculations

Determination of Half-Life ( )

Plot the natural logarithm (


) of the % Parent Remaining  (y-axis) versus Time  (x-axis). The slope (

) of the linear regression represents the elimination rate constant.


Intrinsic Clearance ( )

Calculate the in vitro intrinsic clearance normalized to protein content:



  • Volume/Protein factor: If using 0.5 mg/mL, this factor is

    
    .
    
Predicted Metabolic Pathway

Understanding the specific clearance mechanism aids in structural optimization.

Metabolism cluster_Phase1 Phase I Oxidative Metabolism Parent 3-MPP-propyl (m/z 235) ODes O-Desmethyl Metabolite (m/z 221) (Major Liability) Parent->ODes CYP2D6/2C19 NOx Piperazine N-Oxide (m/z 251) Parent->NOx FMO/CYP NDealk N-Dealkylation (Cleavage of Linker) Parent->NDealk CYP3A4

Figure 2: Primary metabolic pathways. The O-desmethyl route is often the rate-limiting step for methoxyphenyl-piperazines.

Troubleshooting & Validation

To ensure "Trustworthiness" (E-E-A-T), the assay must include specific controls:

  • Low Clearance Control (Warfarin): Should show < 10% depletion over 60 min. If depletion is high, check for bacterial contamination or thermal instability.

  • High Clearance Control (Verapamil): Should show > 80% depletion. If low, the microsomes may be inactive (check NADPH quality).

  • Non-Specific Binding (NSB): Phenylpiperazines are basic (

    
    ). If the 
    
    
    
    is unexpectedly long, the compound may be sequestered by the protein.
    • Validation Step: Perform a buffer-only check (no protein) to confirm recovery > 95%.

References

  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.Link

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard text for ADME protocols).
  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition, 27(11), 1350-1359. Link

  • Rotzinger, S., et al. (1998). Metabolism of the designer drug 1-(3-trifluoromethylphenyl)piperazine (TFMPP).[1] (Provides mechanistic insight into phenylpiperazine metabolism). Pharmacology Biochemistry and Behavior.

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Yield and Selectivity in N-Alkylation of Arylpiperazines

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I've frequently collaborated with researchers facing challenges in the N-alkylation of arylpiperazines—a critical transformation in the synthesis of numerous active pharmaceutical ingredients (APIs). This guide is designed to move beyond simple procedural lists, offering a deeper understanding of the reaction's mechanics and providing robust, field-tested solutions to common experimental hurdles. Our goal is to empower you to not only solve immediate issues but also to strategically optimize your synthetic routes for higher yield and purity.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered during the N-alkylation of arylpiperazines.

Q1: My reaction shows very low conversion, with mostly starting material remaining. What is the most likely cause?

A: Low conversion is typically rooted in one of three areas: insufficient nucleophilicity of the piperazine, poor reactivity of the alkylating agent, or suboptimal reaction conditions (solvent and temperature). The N-H proton of the secondary amine on the arylpiperazine is acidic and requires a base for removal to generate a more potent nucleophile. Furthermore, the choice of solvent is critical; polar aprotic solvents are strongly recommended as they do not solvate the nucleophile, leaving it "naked" and highly reactive for the desired SN2 pathway.[1][2]

Q2: How can I selectively achieve mono-alkylation and avoid the formation of di-alkylated byproducts?

A: This is the most prevalent challenge. The mono-alkylated product is often more nucleophilic than the starting arylpiperazine, leading to a second, undesired alkylation. The most effective strategy is to employ a protecting group, such as tert-butyloxycarbonyl (Boc), on one of the piperazine nitrogens.[3] This ensures that only one nitrogen is available for reaction. After the desired alkylation, the Boc group can be cleanly removed under acidic conditions. An alternative, though sometimes less efficient, method is to use a large excess of the arylpiperazine to statistically favor mono-alkylation, but this can significantly complicate purification.[3]

Q3: I'm observing an insoluble mixture even at elevated temperatures. What solvent and base combination should I try?

A: Solubility issues often derail these reactions. If your base, like potassium carbonate (K₂CO₃), and starting material are not dissolving in solvents like acetone or acetonitrile (ACN), the reaction will be extremely slow.[4] Consider switching to a more polar aprotic solvent with a higher boiling point, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), which can better dissolve inorganic bases and salts.[4] Alternatively, using a more soluble inorganic base like cesium carbonate (Cs₂CO₃) or an organic base such as diisopropylethylamine (DIPEA) can be effective.[4][5]

Section 2: In-Depth Troubleshooting Guide

Problem Scenario 1: The reaction is sluggish or stalls completely.
  • Potential Cause 1: Poor Leaving Group on the Alkylating Agent. The efficiency of an SN2 reaction is highly dependent on the ability of the leaving group to depart. The reactivity order for common alkyl halides is R-I > R-Br > R-Cl.[6] If you are using an alkyl chloride or bromide and observing slow reaction rates, the leaving group may not be sufficiently reactive under your current conditions.

  • Solution 1: In-situ Halogen Exchange (Finkelstein Reaction). A proven strategy is to add a catalytic amount (0.1 equivalents) of sodium iodide (NaI) or potassium iodide (KI) to the reaction mixture.[4][6] The iodide ion will displace the bromide or chloride on your alkylating agent in situ, forming the much more reactive alkyl iodide. This accelerates the rate-limiting nucleophilic attack by the piperazine.

  • Potential Cause 2: Ineffective Base or Proton Scavenging. The reaction generates a proton (in the form of H-X) which can protonate the starting piperazine, rendering it non-nucleophilic and halting the reaction. An inadequate base (either too weak or insoluble) will fail to scavenge this acid effectively.

  • Solution 2: Optimize Base and Temperature. Ensure your base is strong enough and present in at least stoichiometric amounts (typically 1.5-2.0 equivalents). For stubborn reactions, increasing the temperature can provide the necessary activation energy. Many N-alkylations are run at reflux in solvents like ACN or at temperatures of 80-150°C in DMF or DMSO.[7] A microwave reactor can also be employed to safely reach higher temperatures and dramatically reduce reaction times.[4]

Problem Scenario 2: Significant formation of undesired byproducts.
  • Potential Cause 1: Di-alkylation or Quaternary Salt Formation. As mentioned, over-alkylation is common. This occurs when the mono-alkylated product successfully competes with the starting material for the remaining alkylating agent. If left unchecked, this can even proceed to form a quaternary ammonium salt, which complicates workup.[3]

  • Solution 1: Adopt an Orthogonal Strategy. Direct alkylation may not be the best approach. Reductive amination is a superior alternative for achieving clean mono-alkylation.[6][8] This two-step, one-pot process involves forming an iminium ion intermediate from the piperazine and an aldehyde/ketone, which is then reduced by a mild, selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃). This pathway is highly specific for mono-alkylation and avoids the generation of quaternary salts.[3]

  • Potential Cause 2: Reaction with Solvent. At high temperatures, solvents like DMF and DMSO can decompose, especially in the presence of strong bases or electrophiles.[3][9] This can introduce impurities that are difficult to remove.

  • Solution 2: Select a More Inert Solvent. If high temperatures are required, consider a more robust solvent. Dioxane, toluene, or N-methyl-2-pyrrolidone (NMP) can be suitable alternatives, though their solvent properties differ. Always verify the stability of your chosen solvent under the planned reaction conditions.

Problem Scenario 3: Product purification is challenging.
  • Potential Cause: High Polarity and Basicity of Piperazine Compounds. The basic nitrogen atoms in the piperazine ring can cause tailing on silica gel chromatography and make separation from other basic impurities or starting materials difficult.[10]

  • Solution: Leverage Physicochemical Properties.

    • Acid-Base Extraction: Before chromatography, perform a liquid-liquid extraction. Dissolve the crude material in an organic solvent (e.g., ethyl acetate) and wash with a dilute acid (e.g., 1M HCl). Your basic piperazine product will move to the aqueous layer as a salt, leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with NaOH) and re-extract your product back into an organic solvent.

    • Chromatography Additives: When running column chromatography, add a small amount of a competing base, such as triethylamine (~1%) or ammonia (using a mobile phase of DCM/MeOH/NH₄OH), to the mobile phase.[10] This deactivates the acidic silanol groups on the silica surface, preventing peak tailing and improving separation.

    • Salt Formation: For crystalline solids, purification via salt formation and recrystallization can be highly effective.[11] Forming the hydrochloride or diacetate salt can often yield a highly pure, crystalline material.

Section 3: Key Experimental Protocols

Protocol 1: Mono-N-Alkylation via Boc Protection

This protocol is the industry-standard for achieving selective mono-alkylation.

  • Protection: Dissolve the starting arylpiperazine (1.0 eq) in a suitable solvent like dichloromethane (DCM). Add di-tert-butyl dicarbonate (Boc₂O) (1.05 eq). If the reaction is slow, add a catalytic amount of 4-dimethylaminopyridine (DMAP). Stir at room temperature for 4-12 hours until TLC or LC-MS analysis shows complete conversion to the mono-Boc protected arylpiperazine.

  • Alkylation: To the crude Boc-arylpiperazine, add a polar aprotic solvent such as ACN or DMF. Add a base (e.g., K₂CO₃, 2.0 eq) and the alkyl halide (1.1 eq). Heat the reaction to 60-80°C and monitor for completion.

  • Work-up: After cooling, filter off the inorganic salts and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography.

  • Deprotection: Dissolve the purified N-alkylated-N'-Boc-arylpiperazine in DCM or 1,4-dioxane. Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or 4M HCl in dioxane. Stir at room temperature for 1-4 hours until deprotection is complete. Evaporate the solvent to yield the final product, typically as a salt.[3][8]

Protocol 2: Mono-N-Alkylation via Reductive Amination

This is an excellent alternative to direct alkylation, particularly when dealing with sensitive substrates.

  • Reaction Setup: Dissolve the arylpiperazine (1.0 eq) and the desired aldehyde or ketone (1.0-1.2 eq) in a solvent such as dichloroethane (DCE) or tetrahydrofuran (THF).

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the mixture. Stir at room temperature for 2-24 hours, monitoring by TLC or LC-MS.

  • Quenching and Work-up: Once the reaction is complete, carefully quench by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the final product by column chromatography.[3][6]

Section 4: Reference Tables

Table 1: Solvent Selection Guide for N-Alkylation (SN2)
SolventTypeBoiling Point (°C)Key Considerations
Acetonitrile (ACN) Polar Aprotic82Excellent choice for many reactions; good balance of polarity and boiling point.[5]
Acetone Polar Aprotic56Lower boiling point, useful for very reactive alkylating agents. Poor solubility for inorganic salts.
N,N-Dimethylformamide (DMF) Polar Aprotic153Excellent solvent for dissolving inorganic bases. Can decompose at high temperatures.[9]
Dimethyl Sulfoxide (DMSO) Polar Aprotic189Very high boiling point and strong solvating power. Risk of decomposition at high temperatures.[9]
Tetrahydrofuran (THF) Polar Aprotic66Common solvent, but less polar than ACN or DMF.
Ethanol (EtOH) Polar Protic78Generally disfavored. Can solvate and deactivate the nucleophile via hydrogen bonding, slowing the reaction.[1]
Isopropanol (IPA) Polar Protic82Generally disfavored. Similar issues to ethanol.
Table 2: Common Bases for N-Alkylation
BasepKa (Conjugate Acid)TypeKey Considerations
Potassium Carbonate (K₂CO₃) 10.3InorganicInexpensive and common, but has poor solubility in many organic solvents except DMF/DMSO.[4]
Cesium Carbonate (Cs₂CO₃) 10.3InorganicMuch more soluble than K₂CO₃ in solvents like ACN and THF, often accelerating reactions. More expensive.
Triethylamine (TEA) 10.8Organic (Tertiary Amine)Soluble organic base, acts as an acid scavenger. Can be nucleophilic in some cases.
DIPEA (Hünig's Base) 11.0Organic (Tertiary Amine)Sterically hindered and non-nucleophilic. An excellent choice for preventing side reactions.[8]
Sodium Hydride (NaH) ~36Inorganic (Hydride)Very strong, non-nucleophilic base. Use with caution; reacts violently with water/protic solvents.

Section 5: Visualizing the Process

Caption: General Mechanism of SN2 N-Alkylation of an Arylpiperazine.

Troubleshooting_Workflow start Low Yield in N-Alkylation Reaction q1 Is starting material fully dissolved? start->q1 sol1 Switch to a more polar solvent (e.g., DMF, DMSO) OR Use a more soluble base (e.g., Cs₂CO₃, DIPEA) q1->sol1 No q2 Is the alkylating agent reactive? (e.g., R-Cl) q1->q2 Yes sol1->q2 sol2 Add catalytic NaI or KI to form the more reactive R-I in situ. q2->sol2 No q3 Is significant di-alkylation or other byproduct observed? q2->q3 Yes sol2->q3 sol3 Switch to an alternative method: 1. Use a Boc-protecting group. 2. Employ Reductive Amination. q3->sol3 Yes end_node Reaction Optimized q3->end_node No sol3->end_node

Caption: Troubleshooting Workflow for Low Yield in N-Alkylation Reactions.

Section 6: References

  • SN2 Effect of Solvent. (n.d.). OpenOChem Learn. Retrieved February 20, 2026, from [Link]

  • Kast, S. M., et al. (2022). Predicting Solvent Effects on SN2 Reaction Rates – Comparison of QM/MM, Implicit and MM Explicit Solvent Models. Physical Chemistry Chemical Physics, 24(47), 28893-28904. Available from: [Link]

  • Kast, S. M., et al. (2022). Predicting Solvent Effects on SN2 Reaction Rates: Comparison of QM/MM, Implicit, and MM Explicit Solvent Models. PubMed. Available from: [Link]

  • Ghazanfarpour-Darjani, M., et al. (2018). Synthesis of N-alkyl-N′-aryl or Alkenylpiperazines: A Copper-Catalyzed C-N Cross-Coupling in the Presence of Aryl and Alkenyl Triflates and DABCO. ChemistrySelect, 3(30), 8781-8785. Available from: [Link]

  • Various Authors. (2023). What are the effects of solvents on SN1 and SN2 reactions? Quora. Retrieved February 20, 2026, from [Link]

  • Learning Simply. (2014). Solvent Effects on Sn2 Reactions. YouTube. Available from: [Link]

  • Miller, J. F., et al. (2012). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. ACS Medicinal Chemistry Letters, 3(10), 847-852. Available from: [Link]

  • Man, H. W., et al. (2004). Parallel Synthesis of N-Arylpiperazines Using Polymer-Assisted Reactions. Journal of Combinatorial Chemistry, 6(4), 587-595. Available from: [Link]

  • Goddu, R. O. (1959). Purification of piperazine. U.S. Patent No. 2,919,275. Washington, DC: U.S. Patent and Trademark Office. Available from:

  • Seling, N., et al. (2023). Photocatalysis and Kinetic Resolution by Lithiation to Give Enantioenriched 2-Arylpiperazines. Organic Letters, 25(6), 963-967. Available from: [Link]

  • Fallacara, A. L., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(18), 6673. Available from: [Link]

  • Various Authors. (2021). Difficulties with N-Alkylations using alkyl bromides. Reddit. Retrieved February 20, 2026, from [Link]

  • Caccia, S. (2007). N-Dealkylation of Arylpiperazine Derivatives: Disposition and Metabolism of the 1-Aryl-Piperazines Formed. Current Drug Metabolism, 8(4), 347-362. Available from: [Link]

  • Boros, Z., et al. (2019). Continuous flow production in the final step of vortioxetine synthesis. Reaction Chemistry & Engineering, 4(6), 1109-1116. Available from: [Link]

  • Firth, J. D., & O'Brien, P. (2014). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. Organic Syntheses, 91, 284-297. Available from: [Link]

  • Starek-Świechowicz, B., et al. (2023). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. International Journal of Molecular Sciences, 24(18), 13919. Available from: [Link]

  • Firth, J. D. (2015). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. University of York. Available from: [Link]

  • Gámez-Montaño, R., et al. (1996). Synthesis and Structure−Activity Relationships of a New Model of Arylpiperazines. 1. 2-[[4-(o-Methoxyphenyl)piperazin-1-yl]met. Journal of Medicinal Chemistry, 39(22), 4439-4444. Available from: [Link]

  • Daniels, R. N., et al. (2013). N-Acyl-N′-arylpiperazines as negative allosteric modulators of mGlu1: Identification of VU0469650, a potent and selective tool compound with CNS exposure in rats. Bioorganic & Medicinal Chemistry Letters, 23(17), 4960-4965. Available from: [Link]

  • N-alkylation at sp3 Carbon Reagent Guide. (n.d.). ACS Green Chemistry Institute Pharmaceutical Roundtable. Retrieved February 20, 2026, from [Link]

  • Firth, J. D., et al. (2016). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society, 138(1), 155-166. Available from: [Link]org/doi/10.1021/jacs.5b09514)

Sources

Removing unreacted 1-(3-methoxyphenyl)piperazine from reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #CHEM-SUP-882 Subject: Troubleshooting Removal of Unreacted 1-(3-methoxyphenyl)piperazine (mCPP) Status: Open Agent: Senior Application Scientist[1]

Executive Summary

You are encountering difficulty removing excess 1-(3-methoxyphenyl)piperazine (mCPP) from your reaction mixture. This is a common challenge due to the compound's moderate basicity (pKa ~9.0), high boiling point (~150°C at 0.5 mmHg), and tendency to streak on silica gel.

The optimal removal strategy depends entirely on the chemical nature of your final product .[1] Please select the scenario below that matches your synthesis to access the correct protocol.

Scenario Selection Guide

If your Product is...Primary Strategy Why?
Neutral (e.g., Amide, Urea, Sulfonamide)Protocol A: Acidic Extraction The basic impurity protonates and moves to the aqueous layer; the neutral product stays in organic.
Basic (e.g., Tertiary Amine, Alkylated Product)Protocol B: Scavenger Resins Acid extraction will remove your product.[1] Electrophilic resins selectively capture the secondary amine impurity.[1]
Acid-Sensitive Protocol C: Chemical Derivatization Avoids harsh washes.[1] Converts the impurity into a polarity-distinct species for easy chromatographic separation.[1]

Protocol A: Acidic Liquid-Liquid Extraction

Best for: Neutral products (Amides, Ureas).[1] Mechanism: Exploits the pKa difference. mCPP (pKa ~9.0) is protonated at pH < 7, becoming water-soluble.[1]

The Workflow

The most common failure mode here is using an acid that is too strong (causing emulsions or product degradation) or too weak (insufficient protonation).[1]

ExtractionWorkflow cluster_legend Chemical Logic Start Crude Reaction Mixture (Organic Solvent: DCM or EtOAc) Acid Add 10% Citric Acid (aq) Target pH 3-4 Start->Acid Mix Vigorous Mixing (Equilibration) Acid->Mix PhaseSep Phase Separation Mix->PhaseSep OrgLayer Organic Layer (Contains Neutral Product) PhaseSep->OrgLayer Save AqLayer Aqueous Layer (Contains Protonated mCPP) PhaseSep->AqLayer Discard Logic mCPP + H+ -> [mCPP-H]+ (Water Soluble)

Figure 1: Phase separation logic for removing basic impurities from neutral products.

Step-by-Step Procedure
  • Dilution: Dilute crude mixture with Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[1] Avoid Diethyl Ether (poor solubility for some piperazine salts).[1]

  • The Wash: Wash the organic phase 3 times with 10% aqueous Citric Acid .[1]

    • Why Citric Acid? Unlike HCl, Citric Acid acts as a buffer.[1] It maintains a pH ~3-4, which is sufficient to fully protonate the mCPP (pKa ~9) but gentle enough to prevent cleavage of sensitive protecting groups (like Boc or acetals) [1].

  • Verification: Check the TLC of the organic layer.[1] If mCPP persists, perform one wash with 1M HCl (if product stability permits).

  • Final Polish: Wash with Brine, dry over Na₂SO₄, and concentrate.[1]

Protocol B: Solid-Supported Scavenging

Best for: Basic products (Tertiary Amines) where acid washing would result in product loss.[1] Mechanism: Chemoselective capture.[1] The secondary amine of mCPP reacts with a polymer-bound electrophile (Isocyanate), while your tertiary amine product cannot react.

The Workflow

This method is superior for parallel synthesis or library generation as it eliminates liquid-liquid extraction steps.[1]

ScavengerWorkflow Input Crude Mix (Product 3° Amine + Excess mCPP) Resin Add Isocyanate Resin (Polystyrene-NCO) Input->Resin React Shake/Stir (RT, 1-4 Hours) Resin->React Filter Filtration (Remove Resin) React->Filter Reaction Resin-NCO + mCPP -> Resin-Urea-mCPP (Covalent Bond) React->Reaction Output Filtrate (Pure Product) Filter->Output

Figure 2: Chemoselective scavenging of secondary amines using isocyanate resins.

Step-by-Step Procedure
  • Resin Selection: Use a Polystyrene-Isocyanate (PS-NCO) resin.[1]

    • Capacity Check: Typical loading is 1.0–1.5 mmol/g.

  • Calculation: Add 2.0–3.0 equivalents of resin relative to the excess mCPP expected.[1]

    • Example: If you used 0.5 mmol excess mCPP, use ~1.5 mmol of resin functionality.[1]

  • Incubation: Add resin to the reaction mixture (DCM or THF are ideal solvents).[1] Shake gently at room temperature for 2–4 hours.

    • Tip: Do not use magnetic stir bars, as they grind the resin beads, clogging filters. Use an orbital shaker.

  • Filtration: Filter through a coarse frit or Celite pad. Rinse the resin cake with DCM to recover entrained product.[1]

  • Result: The filtrate contains your tertiary amine product; the mCPP is covalently bound to the discarded beads [2].[1]

Protocol C: Chemical Derivatization (Acylation)

Best for: "Difficult" separations where resins are unavailable and acid extraction fails.[1] Mechanism: Converts the basic, polar mCPP into a neutral, non-polar amide (Acetamide), drastically changing its Rf value on silica.[1]

Step-by-Step Procedure
  • Add Reagent: To your crude reaction mixture, add Acetic Anhydride (Ac₂O) (1.5 equiv relative to excess mCPP) and Triethylamine (TEA) (1.5 equiv).[1]

  • React: Stir for 30 minutes at room temperature.

    • Reaction: mCPP + Ac₂O → N-Acetyl-mCPP (Neutral Amide).

  • Workup:

    • Wash with saturated NaHCO₃ (removes excess Ac₂O and Acetic Acid).

    • Wash with 1M HCl (Optional: This will remove your basic product into the aqueous layer, leaving the neutral N-Acetyl-mCPP impurity in the organic layer. You then basify the aqueous layer to recover your product).

  • Chromatography: If you cannot acid wash, the N-Acetyl-mCPP will now run much higher on TLC (less polar) than the free amine, allowing for easy separation on silica gel.[1]

Frequently Asked Questions (FAQ)

Q: I am trying to distill the mCPP off, but it's not moving. Why? A: 1-(3-methoxyphenyl)piperazine has a high boiling point (approx. 150°C at 0.5 mmHg) [3].[1] To distill it, you would need high vacuum (<0.1 mmHg) and significant heat, which often decomposes complex pharmaceutical intermediates.[1] We strongly recommend Extraction or Scavenging over distillation.[1]

Q: The mCPP is streaking on my silica column, contaminating my product. A: Aryl piperazines interact strongly with the acidic silanol groups on silica gel.[1]

  • Fix: Add 1% Triethylamine (TEA) or 1% Ammonia to your DCM/MeOH mobile phase.[1] This "caps" the active sites on the silica, sharpening the peak shape for the amine [4].

Q: Can I use a scavenger resin if my solvent is DMF? A: Yes, but resin swelling is critical for kinetics. Polystyrene (PS) resins swell well in DCM, THF, and DMF.[1] They do not swell well in water or alcohols (MeOH/EtOH). If your reaction is in alcohol, swap the solvent to DCM before adding the resin.

References

  • BenchChem Technical Support. (2025).[1][2] Purification of Piperazine-Containing Compounds: Protocol 2. Retrieved from

  • Thieme Connect. (2000).[1] Covalent Scavengers for Primary and Secondary Amines. Synlett. Retrieved from

  • ChemicalBook. (2025).[1] 1-(3-Methoxyphenyl)piperazine Properties and Boiling Point Data. Retrieved from

  • University of Regina. (2010). pKa Values of Some Piperazines at Different Temperatures. Retrieved from

Sources

Technical Support Center: Troubleshooting Oiling Out in Piperazine Salt Crystallization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address a common yet challenging phenomenon in the crystallization of piperazine salts: oiling out, also known as liquid-liquid phase separation (LLPS). Our goal is to equip you with the foundational knowledge and practical strategies to diagnose, prevent, and remedy oiling out, ensuring the successful isolation of high-quality crystalline products.

Introduction to Oiling Out

Oiling out is a phenomenon where a dissolved compound separates from a solution as a liquid phase (an "oil" or emulsion) rather than directly forming solid crystals.[1] This occurs when the solute-rich liquid phase is thermodynamically or kinetically favored over the crystalline solid phase, often at high levels of supersaturation.[1][2] This oily phase can be problematic, as it often entraps impurities, leads to the formation of amorphous material or poorly formed crystals, and complicates downstream processing.[1][3] Piperazine and its derivatives, due to their chemical nature, can be susceptible to this behavior under certain crystallization conditions.

Frequently Asked Questions (FAQs)

Q1: What is "oiling out" in the context of crystallization?

A1: Oiling out, or liquid-liquid phase separation (LLPS), is the separation of a solute from a solution as a second, immiscible liquid phase instead of a solid crystalline phase.[1][4] This typically happens when the concentration of the solute exceeds its solubility to a point where it is more favorable for it to form a concentrated liquid than an ordered crystal lattice. This solute-rich liquid is often referred to as an "oil."

Q2: Why is my piperazine salt oiling out instead of crystallizing?

A2: Several factors can contribute to the oiling out of piperazine salts. The primary driver is often an excessively high level of supersaturation, which is the state where the concentration of your salt in the solution is higher than its equilibrium solubility.[1][5] This can be caused by:

  • Rapid cooling: Cooling a saturated solution too quickly can generate a high degree of supersaturation, kinetically favoring the formation of a disordered liquid phase over an ordered solid phase.[1]

  • Rapid addition of an anti-solvent: Similarly, adding an anti-solvent too quickly can drastically reduce the solubility of the piperazine salt, leading to a rapid increase in supersaturation.

  • High concentration of impurities: Impurities can interfere with the crystal lattice formation and may also lower the melting point of the solute-solvent mixture, making oiling out more likely.[6][7]

  • Inappropriate solvent choice: The solvent system plays a crucial role. A solvent that has very high solvating power at elevated temperatures but poor solvating power at lower temperatures can promote oiling out.

Q3: Is oiling out always detrimental to my crystallization process?

A3: While generally considered undesirable due to its negative impact on purity and crystal properties, in some specific and controlled scenarios, the oil phase can act as a precursor for crystallization.[3][8] However, for typical pharmaceutical applications where high purity and well-defined crystal habits are required, oiling out is a phenomenon that should be avoided and controlled.[9]

Troubleshooting Guide: A Step-by-Step Approach to Preventing Oiling Out

If you are encountering oiling out during the crystallization of a piperazine salt, the following troubleshooting guide provides a systematic approach to identify the cause and implement effective solutions.

Step 1: Control the Rate of Supersaturation

The generation of supersaturation is the driving force for crystallization; however, its rate of generation is critical.[5][10] A high rate of supersaturation is a common cause of oiling out.[1]

Recommended Actions:

  • Slower Cooling Profile: Instead of a linear cooling rate, consider a programmed, slower cooling profile. A slower rate allows the system to remain in the metastable zone for a longer period, promoting crystal growth over nucleation of an oily phase.[1]

  • Slower Anti-solvent Addition: If using an anti-solvent, add it slowly and at a controlled rate to a well-agitated solution. This prevents localized high supersaturation.

  • Maintain a Lower Supersaturation Level: Operate within the metastable zone width (MSZW). This is the region between the solubility curve and the point of spontaneous nucleation. Operating at a lower supersaturation level favors crystal growth on existing surfaces rather than the formation of a new liquid phase.[1][11]

Step 2: Implement an Effective Seeding Strategy

Seeding provides a template for crystallization to occur, encouraging the orderly deposition of molecules onto a pre-existing crystal lattice and bypassing the energy barrier for primary nucleation which can lead to oiling out.[1][12]

Recommended Actions:

  • Seed at the Right Time and Temperature: Introduce seed crystals within the metastable zone, after the solution is slightly supersaturated but before spontaneous nucleation or oiling out occurs.[1]

  • Use an Appropriate Amount of Seed Crystals: The amount of seed material will influence the final crystal size distribution. A higher seed loading can provide more surface area for growth, helping to relieve supersaturation more effectively.

  • Ensure High-Quality Seed Crystals: The seed crystals should be of the desired polymorphic form and have a narrow size distribution.

Step 3: Re-evaluate Your Solvent System

The choice of solvent is a critical parameter that influences the solubility curve and, consequently, the propensity for oiling out.[13]

Recommended Actions:

  • Solvent Screening: Conduct a screening of different solvents or solvent mixtures. A solvent system that exhibits a moderate change in solubility with temperature is often preferable to one with a very steep solubility curve.

  • Consider a Co-solvent: The addition of a co-solvent can modify the solubility profile of the piperazine salt, potentially widening the metastable zone and reducing the likelihood of oiling out.[14]

Step 4: Assess and Address Impurities

Impurities can significantly impact the crystallization process by inhibiting crystal growth, altering the solubility, and promoting oiling out.[7][15]

Recommended Actions:

  • Purify the Starting Material: If possible, purify the crude piperazine salt before the final crystallization step to remove impurities that may be interfering with crystal lattice formation.

  • Analyze the Mother Liquor: Analyze the composition of the mother liquor to identify the nature of the impurities. This can provide insights into their potential impact on the crystallization process.

Visualizing the Troubleshooting Workflow

The following diagram illustrates the decision-making process for troubleshooting oiling out during piperazine salt crystallization.

Troubleshooting_Oiling_Out start Oiling Out Observed check_supersaturation Is the rate of supersaturation high? start->check_supersaturation control_supersaturation Reduce rate of supersaturation: - Slower cooling - Slower anti-solvent addition check_supersaturation->control_supersaturation Yes check_seeding Is seeding being used effectively? check_supersaturation->check_seeding No control_supersaturation->check_seeding implement_seeding Implement/optimize seeding strategy: - Add seeds in MSZW - Use appropriate seed amount check_seeding->implement_seeding No check_solvent Is the solvent system optimal? check_seeding->check_solvent Yes implement_seeding->check_solvent change_solvent Screen for alternative solvents or co-solvents check_solvent->change_solvent No check_impurities Are impurities present? check_solvent->check_impurities Yes change_solvent->check_impurities remove_impurities Purify starting material check_impurities->remove_impurities Yes success Crystallization Successful check_impurities->success No remove_impurities->success

Caption: Troubleshooting workflow for oiling out.

Experimental Protocols

Protocol 1: Determining the Metastable Zone Width (MSZW)

Objective: To determine the temperature range between the dissolution and nucleation points at a given concentration and cooling rate.

Materials:

  • Piperazine salt

  • Selected solvent system

  • Crystallization vessel with temperature and turbidity probes

Procedure:

  • Prepare a solution of the piperazine salt at a known concentration.

  • Heat the solution until all solids are dissolved.

  • Cool the solution at a controlled, constant rate.

  • Monitor the solution's turbidity. The temperature at which the turbidity begins to increase is the nucleation temperature.

  • The difference between the dissolution temperature and the nucleation temperature is the MSZW for that cooling rate.

  • Repeat at different cooling rates to understand the kinetic nature of the MSZW.

Protocol 2: A General Seeding Protocol

Objective: To induce crystallization in a controlled manner and avoid oiling out.

Materials:

  • Supersaturated solution of piperazine salt

  • High-quality seed crystals of the desired polymorph

Procedure:

  • Prepare a supersaturated solution of the piperazine salt.

  • Cool the solution to a temperature within the predetermined MSZW.

  • Add a small quantity (typically 0.1-1% w/w) of seed crystals to the solution while stirring.

  • Continue to cool the solution at a slow, controlled rate to promote crystal growth on the seed crystals.

Summary of Key Parameters and Their Effects

ParameterEffect on Oiling OutRecommended Action
Cooling Rate A rapid cooling rate increases the likelihood of oiling out.Decrease the cooling rate.
Anti-solvent Addition Rate Rapid addition can cause localized high supersaturation and oiling out.Add the anti-solvent slowly and with good mixing.
Seeding The absence of seeds or improper seeding can lead to oiling out.Implement a robust seeding strategy.
Solvent Choice A solvent with a steep solubility curve can promote oiling out.Screen for a more suitable solvent or use a co-solvent.
Impurity Level High levels of impurities can inhibit crystallization and favor oiling out.Purify the starting material before crystallization.

References

  • Supersaturation and Crystallization for Nucleation and Growth - Mettler Toledo. (n.d.). Retrieved from [Link]

  • Crystal Shape Control by Manipulating Supersaturation in Batch Cooling Crystallization - ACS Publications. (2006, November 18). Retrieved from [Link]

  • Oiling Out in Crystallization - Mettler Toledo. (n.d.). Retrieved from [Link]

  • Troubleshooting - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]

  • Piperazine | C4H10N2 | CID 4837 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • The factors affecting the occurrence of oiling‐out. - ResearchGate. (n.d.). Retrieved from [Link]

  • Crystallization of fats and oils | Blogs - Sonneveld. (2023, August 24). Retrieved from [Link]

  • Review of Liquid–Liquid Phase Separation in Crystallization: From Fundamentals to Application | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Oiling Out in Crystallization - Mettler Toledo. (n.d.). Retrieved from [Link]

  • Precise crystallization control facilitates high crystal quality, yield and profitability - Inmec Instruments. (2022, March 15). Retrieved from [Link]

  • Piperazine - Wikipedia. (n.d.). Retrieved from [Link]

  • How does piperazine affect the crystallization process? - Blog - BIOSYNCE. (2025, May 15). Retrieved from [Link]

  • Thermodynamics of Oiling-Out in Antisolvent Crystallization. I. Extrapolation of Ternary Phase Diagram from Solubility to Instability - ACS Publications. (2023, December 15). Retrieved from [Link]

  • Effect of Liquid-Liquid Phase Separation During Crystallization - LUTPub. (2018, November 26). Retrieved from [Link]

  • A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data. (2019, September 1). Retrieved from [Link]

  • Liquid-Liquid Phase Separation in Crystallization - Mettler Toledo. (n.d.). Retrieved from [Link]

  • Yield of Protein Crystallization from Metastable Liquid–Liquid Phase Separation - MDPI. (2025, May 29). Retrieved from [Link]

  • p K a Values of Some Piperazines at (298, 303, 313, and 323) K - ResearchGate. (2025, August 10). Retrieved from [Link]

  • Nucleation and Crystal Growth in Continuous Crystallization - Books - The Royal Society of Chemistry. (2020, February 13). Retrieved from [Link]

  • Operation Strategy for Avoiding Oiling‐Out During the Anti‐Solvent Crystallization Based on Ternary Phase Diagram | Request PDF - ResearchGate. (2022, December 5). Retrieved from [Link]

  • Supersaturation - Wikipedia. (n.d.). Retrieved from [Link]

  • Crystallization in the Presence of a Liquid−Liquid Phase Separation - College of Engineering and Applied Science. (2019, April 20). Retrieved from [Link]

  • Addressing poor solubility and oiling-out tendencies of drug substances. (2024, June 21). Retrieved from [Link]

  • Oiling-Out: Insights from Gibbsian Surface Thermodynamics by Stability Analysis | Langmuir. (2024, February 19). Retrieved from [Link]

  • Liquid–liquid phase separation into reactant-rich precursors during mineral crystallization - CrystEngComm (RSC Publishing). (n.d.). Retrieved from [Link]

  • Effect of Oiling-out During Crystallization on Purification of an Intermediate Compound. (n.d.). Retrieved from [Link]

  • Precipitation of Piperazine in Aqueous Piperazine Solutions with and without CO2 Loadings | Request PDF - ResearchGate. (2025, August 5). Retrieved from [Link]

  • Thermodynamics of crystallization - Mines Saint-Etienne. (n.d.). Retrieved from [Link]

  • Solid liquid solubility of piperazine - SINTEF. (n.d.). Retrieved from [Link]

  • Mechanochemical Synthesis of Resveratrol–Piperazine Cocrystals - PMC - NIH. (2024, June 27). Retrieved from [Link]

  • Acemetacin cocrystals and salts: structure solution from powder X-ray data and form selection of the piperazine salt. (2014, February 24). Retrieved from [Link]

  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. (2021, November 3). Retrieved from [Link]

  • Purification of piperazine - Google Patents. (n.d.).
  • Oiling‐Out in Industrial Crystallization of Organic Small Molecules: Mechanisms, Characterization, Regulation, and Applications - ResearchGate. (2024, July 7). Retrieved from [Link]

  • Crystallization from the Gas Phase: Morphology Control, Co-Crystal and Salt Formation † - Semantic Scholar. (2020, December 1). Retrieved from [Link]

  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development - ACS Publications. (2020, July 6). Retrieved from [Link]

  • Effects of impurities on crystal growth processes - ScholarBank@NUS. (n.d.). Retrieved from [Link]

  • Help with recrystallization : r/Chempros - Reddit. (2022, May 27). Retrieved from [Link]

Sources

Technical Support Center: Optimizing Column Chromatography of 1-[3-(3-Methoxyphenyl)propyl]piperazine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with the purification of 1-[3-(3-Methoxyphenyl)propyl]piperazine via column chromatography. This molecule, containing both a basic piperazine ring and a moderately non-polar methoxyphenylpropyl group, presents specific purification hurdles that require a rational, optimized approach. This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and achieve high-purity material.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that form the foundation for a successful purification strategy.

Q1: Why does my compound, 1-[3-(3-Methoxyphenyl)propyl]piperazine, streak or "tail" badly on a standard silica gel column?

A1: This is the most common issue and is caused by a strong acid-base interaction between your compound and the stationary phase. The piperazine moiety is basic due to its nitrogen atoms, while standard silica gel is acidic because of surface silanol groups (Si-OH).[1] Your basic amine compound adsorbs strongly and unevenly to these acidic sites, leading to a "tailing" or "streaking" effect where the compound elutes slowly and asymmetrically, resulting in poor separation and broad fractions.[2]

Q2: What is the best stationary phase to use for this purification?

A2: The optimal stationary phase depends on the nature of the impurities.

  • Standard Silica Gel: This is the most common and economical choice, but it is acidic and will almost certainly require modification of the mobile phase (see Q3) to prevent the issues described in A1.[1]

  • Deactivated Silica Gel: You can "deactivate" standard silica gel by pre-treating it with a basic modifier like triethylamine (TEA). This process neutralizes the most acidic sites on the silica surface, leading to much-improved peak shape for basic compounds.[3]

  • Amine-Functionalized Silica: For particularly challenging separations or sensitive compounds, pre-functionalized silica (e.g., silica-NH2) can provide excellent results. This stationary phase has a basic surface, which repels the basic analyte and prevents strong adsorption, often leading to sharper peaks without needing a mobile phase modifier.[1]

Q3: How should I select an appropriate mobile phase (solvent system)?

A3: Mobile phase selection is a two-part process: achieving the correct polarity and suppressing unwanted interactions.

  • Polarity: The goal is to find a solvent mixture where your target compound has a Retention Factor (Rf) of approximately 0.2-0.3 on a Thin Layer Chromatography (TLC) plate.[3] This provides the optimal window for separation on a column. Start with a non-polar solvent (e.g., hexanes or dichloromethane) and gradually add a more polar solvent (e.g., ethyl acetate or methanol) until you reach the target Rf.

  • Basic Modifier: To counteract the tailing issue, you must add a small amount of a basic modifier to your mobile phase. Triethylamine (TEA) at 0.5-2% (v/v) is a very common and effective choice.[2][3] An alternative for more polar systems is to use a solution of ammonia in methanol.[1][4] The modifier competes with your compound for the acidic silanol sites, allowing your product to travel down the column more symmetrically.

Q4: My compound is not eluting from the column, or the recovery is very low. What's happening?

A4: This indicates that the compound is too strongly adsorbed to the stationary phase. There are two likely causes:

  • Insufficient Mobile Phase Polarity: The solvent system is not polar enough to move the compound. The solution is to gradually increase the percentage of the polar component in your mobile phase.[5]

  • Irreversible Adsorption/Decomposition: The acidic silica may be so strongly binding the basic piperazine that it won't elute, or it may even be causing the compound to decompose on the column.[6][7] To solve this, you must use a basic modifier (like TEA) or switch to a less acidic stationary phase like deactivated silica or alumina.[3][6]

Q5: Is reversed-phase chromatography a viable alternative for this purification?

A5: Yes, reversed-phase (RP) chromatography can be an excellent alternative. In this technique, a non-polar stationary phase (like C18-silica) is used with a polar mobile phase (typically a mixture of water and acetonitrile or methanol).[8] For a basic compound like 1-[3-(3-Methoxyphenyl)propyl]piperazine, it is crucial to control the pH of the mobile phase by adding an acid like formic acid or phosphoric acid.[9][10] This ensures the piperazine nitrogens are protonated, leading to consistent retention and sharp peaks. RP-HPLC is particularly useful for analyzing purity and for small-scale preparative work.

Part 2: Troubleshooting Guide

This guide provides a structured approach to solving specific experimental problems in a cause-and-solution format.

Problem Primary Cause(s) Recommended Solution(s)
Severe Peak Tailing & Broad Fractions Strong acid-base interaction between the basic piperazine and acidic silanol groups on the silica surface.[1][2]1. Add a Basic Modifier: Incorporate 0.5-2% triethylamine (TEA) or a similar base into your eluent. This competitively blocks the acidic sites.[3]2. Deactivate the Stationary Phase: Pre-treat the silica gel with a TEA-containing solvent before running the column.[3]3. Change Stationary Phase: Use a less acidic support like neutral alumina or an amine-functionalized silica column.[1][6]
Low or No Product Recovery Irreversible adsorption to the silica gel or on-column decomposition due to the acidic environment.[6][7]1. Test for Stability: Spot your crude material on a TLC plate, let it sit for 30-60 minutes, then elute. If a new baseline spot appears or the main spot diminishes, it indicates decomposition.[6]2. Use a Stronger, Basic Eluent: A mobile phase of dichloromethane with a gradient of 1-5% of 7N ammonia in methanol can be effective for eluting strongly bound amines.[1][4]3. Dry Load with a Basic Adsorbent: Adsorb your crude material onto a small amount of Celite or deactivated silica instead of dissolving it in a strong solvent. This ensures a more uniform application to the column.[11]
Poor Separation from Impurities The polarity of the mobile phase is not optimized, causing impurities to co-elute with the product.1. Optimize Rf via TLC: Systematically test solvent ratios to achieve a ∆Rf (difference in Rf values) of at least 0.2 between your product and the nearest impurity.2. Use Gradient Elution: Start with a low-polarity mobile phase to elute non-polar impurities, then gradually increase the polarity to elute your product, leaving more polar impurities behind.[3]3. Explore Orthogonal Solvent Systems: If a hexanes/ethyl acetate system fails, try a different system like dichloromethane/methanol. The different solvent properties can alter selectivity and improve separation.[12]
Product Elutes in the Solvent Front (Rf ≈ 1) The mobile phase is too polar, preventing any interaction with the stationary phase.1. Decrease Polarity: Significantly reduce the percentage of the polar solvent in your mobile phase (e.g., if using 50% ethyl acetate in hexanes, try 20%).2. Re-evaluate Solvent Choice: Your "polar" solvent may be too strong. If using methanol, consider switching to the less polar ethyl acetate or acetone.

Part 3: Experimental Protocols & Workflows

These detailed protocols provide a validated starting point for your purification experiments.

Workflow for Method Development

This diagram outlines the logical flow from initial analysis to a fully optimized column chromatography protocol.

G cluster_0 Phase 1: Analysis & Planning cluster_1 Phase 2: Column Execution cluster_2 Phase 3: Analysis & Iteration TLC 1. TLC Analysis (Find Rf ≈ 0.2-0.3) Solvent 2. Select Solvent System (e.g., Hex/EtOAc + 1% TEA) TLC->Solvent Silica 3. Calculate Silica Amount (e.g., 50:1 to 100:1 ratio to crude) Solvent->Silica Pack 4. Pack Column (Wet or Slurry Packing) Silica->Pack Load 5. Load Sample (Dry or Minimal Solvent) Pack->Load Elute 6. Elute Column (Isocratic or Gradient) Load->Elute Collect 7. Collect Fractions Elute->Collect Analyze 8. Analyze Fractions (TLC) Collect->Analyze Troubleshoot Purity Acceptable? Analyze->Troubleshoot Combine 9. Combine Pure Fractions & Evaporate Troubleshoot->Solvent No, Re-optimize Troubleshoot->Combine Yes

Caption: A logical workflow for developing a column chromatography method.

Protocol 1: Standard Purification using Silica Gel with a Basic Modifier

This protocol is the recommended starting point for most routine purifications of this compound.

  • TLC Analysis:

    • Prepare a developing chamber with a mobile phase of 90:10 Hexanes:Ethyl Acetate with 1% Triethylamine (TEA).

    • Dissolve a small amount of your crude material in dichloromethane or ethyl acetate and spot it on a TLC plate.

    • Develop the plate. If the Rf of the product spot is too low (<0.2), increase the proportion of ethyl acetate (e.g., to 80:20). If it is too high (>0.4), decrease it. The goal is an Rf of ~0.25.[3]

  • Column Preparation:

    • For a 1g crude sample, measure ~70g of silica gel (a 70:1 ratio is a good starting point for moderately difficult separations).[11]

    • Prepare a slurry by mixing the silica gel with your optimized mobile phase in a beaker.

    • Pour the slurry into your column and use gentle air pressure or tapping to pack it into a stable bed. Ensure there are no air bubbles or cracks.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude material (1g) in a minimal amount of a volatile solvent like dichloromethane (DCM).

    • Add ~2-3g of silica gel or Celite to this solution.

    • Remove the solvent by rotary evaporation until you have a dry, free-flowing powder.[3][11]

    • Carefully add this powder to the top of your packed column bed.

  • Elution and Fraction Collection:

    • Carefully add your mobile phase to the column, ensuring you do not disturb the top of the bed.

    • Apply gentle air pressure to begin eluting the solvent through the column.

    • Collect fractions in test tubes and monitor the elution progress using TLC.

    • Once the pure product has eluted, you can increase the solvent polarity (e.g., switch to 50:50 Hex:EtOAc) to flush off any remaining highly polar impurities.

  • Product Isolation:

    • Combine the fractions that contain only the pure product.

    • Remove the solvent and TEA using a rotary evaporator. Note: TEA is high-boiling; co-evaporation with a solvent like toluene may be necessary for complete removal.

Troubleshooting Decision Tree

Use this diagram to diagnose and solve common chromatography problems systematically.

G Start Problem Observed Tailing Peak Tailing / Streaking Start->Tailing LowRecovery Low / No Recovery Start->LowRecovery PoorSep Poor Separation Start->PoorSep Sol_Tailing1 Add 1-2% Triethylamine to Mobile Phase Tailing->Sol_Tailing1 Sol_Tailing2 Use Deactivated Silica or Alumina Tailing->Sol_Tailing2 Cause_LowRecovery Cause: Irreversible Adsorption? LowRecovery->Cause_LowRecovery Cause_PoorSep Cause: Suboptimal Rf? PoorSep->Cause_PoorSep Sol_LowRecovery1 Increase Mobile Phase Polarity (Gradient Elution) Cause_LowRecovery->Sol_LowRecovery1 Sol_LowRecovery2 Use Stronger Basic Eluent (e.g., DCM/MeOH/NH4OH) Cause_LowRecovery->Sol_LowRecovery2 Sol_PoorSep1 Re-optimize TLC for Rf ≈ 0.2-0.3 Cause_PoorSep->Sol_PoorSep1 Sol_PoorSep2 Use a Gradient Elution Cause_PoorSep->Sol_PoorSep2

Caption: A decision tree for troubleshooting common chromatography issues.

References
  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • Pharma Now. (n.d.). Chromatography Techniques for Polar Analytes: Column Selection Guide. Pharma Now. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. [Link]

  • Waters Corporation. (n.d.). Optimization of Chromatographic Conditions for the Analysis of Polar Metabolites in Aqueous Solutions by UPC2-MS. [Link]

  • Biotage. (2023). Is there an easy way to purify organic amines?. [Link]

  • Separation Science. (2024). Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography. [Link]

  • Science Forums. (2011). Amine purification. [Link]

  • SIELC Technologies. (n.d.). Separation of Methoxybis((4-methoxyphenyl)methoxy)methylsilane on Newcrom R1 HPLC column. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. [Link]

  • SIELC Technologies. (n.d.). Separation of N-(3-Methoxyphenyl)piperazine on Newcrom R1 HPLC column. [Link]

  • ResearchGate. (2025). Recent problems with silica gel chromatography. [Link]

  • alwsci. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]

  • Org Prep Daily. (2006). Purifying amines on silica. [Link]

  • Phenomenex. (n.d.). Investigation of the Impact of Using Different Mobile Phase Ratios of Acetonitrile to Methanol on Reversed Phase Phenyl Selectivity. [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. [Link]

Sources

Technical Support Center: Stability of 1-[3-(3-Methoxyphenyl)propyl]piperazine in Aqueous Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-[3-(3-Methoxyphenyl)propyl]piperazine. This guide provides in-depth technical information, troubleshooting advice, and detailed experimental protocols to address common challenges related to the stability of this compound in aqueous solutions. Our goal is to equip you with the scientific understanding and practical tools to ensure the integrity of your experiments and the reliability of your results.

Introduction: Understanding the Stability Landscape

1-[3-(3-Methoxyphenyl)propyl]piperazine possesses several structural features that can influence its stability in aqueous environments. The piperazine ring, a basic moiety, makes the compound's solubility and stability pH-dependent. The methoxyphenyl group contains an aryl-ether linkage, which can be susceptible to cleavage under certain conditions. Furthermore, the entire molecule may be prone to oxidation. This guide will walk you through identifying and mitigating these potential degradation pathways.

Frequently Asked Questions (FAQs)

Q1: My biological assay results with 1-[3-(3-Methoxyphenyl)propyl]piperazine are inconsistent. Could compound instability be the cause?

A1: Yes, inconsistent results are a classic sign of compound degradation. If you observe a decrease in potency, unexpected biological effects, or changes in the physical appearance of your solutions (e.g., color change, precipitation), it is crucial to investigate the stability of your compound under your specific experimental conditions. Whenever possible, use freshly prepared solutions. If storage is necessary, keep solutions at low temperatures (-20°C or -80°C) in single-use aliquots to minimize freeze-thaw cycles.[1]

Q2: I've noticed a gradual loss of the parent compound peak and the appearance of new peaks in the HPLC analysis of my aqueous stock solution. What are the likely degradation pathways?

A2: The appearance of new peaks suggests the formation of degradation products. For 1-[3-(3-Methoxyphenyl)propyl]piperazine, the primary degradation pathways to consider are:

  • Oxidation: The piperazine ring is susceptible to oxidation, which can lead to the formation of various byproducts, including N-oxides, ring-opened products like ethylenediamine derivatives, and formylated piperazines.[2]

  • Hydrolysis: The aryl-ether linkage in the methoxyphenyl group could undergo hydrolysis, particularly under acidic conditions, to yield a phenolic derivative and methanol. However, this typically requires harsh conditions.

  • Photodegradation: Exposure to light, especially UV light, can induce degradation of piperazine-containing compounds.[2]

To confirm the degradation pathway, a forced degradation study is recommended (see Protocol 1).

Q3: How does pH affect the stability of my 1-[3-(3-Methoxyphenyl)propyl]piperazine solution?

A3: The stability of piperazine derivatives is often highly pH-dependent. The predicted pKa of the piperazine moiety in a similar compound, 1-(3-Methoxyphenyl)piperazine, is approximately 8.98.[3] At pH values around and below this pKa, the piperazine nitrogens will be protonated, which can influence both solubility and stability. While protonation generally increases aqueous solubility, extreme pH conditions (highly acidic or alkaline) can catalyze hydrolytic or other degradation reactions. A pH-stability profile study (see Protocol 2) is essential to determine the optimal pH for your formulation.

Troubleshooting Guide

Problem: Poor peak shape or shifting retention times in HPLC analysis.

Solution:

  • Mobile Phase pH: The pH of your mobile phase can significantly impact the chromatography of basic compounds like 1-[3-(3-Methoxyphenyl)propyl]piperazine. Ensure the pH is controlled and optimized. Operating at a pH well below the pKa of the piperazine (e.g., pH 2-3) will ensure it is consistently in its protonated form, often leading to better peak shape.

  • Column Choice: While C18 columns are common, consider a column with a different selectivity, such as a phenyl or cyano column, if you are having trouble separating the parent compound from its degradants.

  • Additives: The addition of a small amount of an amine modifier like triethylamine to the mobile phase can help reduce peak tailing for basic analytes.

  • Gradient Elution: If isocratic elution is insufficient, a gradient elution program can improve the separation of closely eluting peaks.

Problem: Identifying an unknown peak in the chromatogram of a stability sample.

Solution:

The identification of unknown degradation products is a critical step. The following approach is recommended:

  • Mass Spectrometry (MS): Couple your HPLC system to a mass spectrometer (LC-MS). The mass-to-charge ratio (m/z) of the unknown peak will provide its molecular weight.

  • Tandem Mass Spectrometry (MS/MS): Fragmenting the parent ion of the unknown peak will provide information about its chemical structure.

  • Forced Degradation Studies: By analyzing the degradation profiles under different stress conditions, you can often deduce the nature of the degradation pathway and the likely structure of the degradant.

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation products and pathways and to develop a stability-indicating analytical method.

Materials:

  • 1-[3-(3-Methoxyphenyl)propyl]piperazine

  • Hydrochloric acid (0.1 M and 1 M)

  • Sodium hydroxide (0.1 M and 1 M)

  • Hydrogen peroxide (3% and 30%)

  • HPLC grade water, acetonitrile, and methanol

  • Appropriate buffers for HPLC analysis

  • Calibrated oven, photostability chamber, and pH meter

Procedure:

  • Sample Preparation: Prepare stock solutions of 1-[3-(3-Methoxyphenyl)propyl]piperazine in a suitable solvent (e.g., methanol or a mixture of water and organic co-solvent).

  • Stress Conditions:

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl to the stock solution. Heat at 60-80°C for a specified time (e.g., 2, 6, 12, 24 hours). If no degradation is observed, repeat with 1 M HCl.

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH to the stock solution. Heat at 60-80°C for a specified time. If no degradation is observed, repeat with 1 M NaOH.

    • Oxidation: Add an equal volume of 3% H₂O₂ to the stock solution. Keep at room temperature for a specified time. If no degradation is observed, repeat with 30% H₂O₂.

    • Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60-80°C) for a specified time.

    • Photodegradation: Expose the stock solution to light according to ICH Q1B guidelines.

  • Sample Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

  • Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control sample. Look for a decrease in the peak area of the parent compound and the appearance of new peaks. Aim for 5-20% degradation to ensure that the primary degradation products are observed.[4]

Workflow for Forced Degradation Study

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Stock Solution of 1-[3-(3-Methoxyphenyl)propyl]piperazine acid Acid Hydrolysis (HCl, Heat) prep->acid base Base Hydrolysis (NaOH, Heat) prep->base ox Oxidation (H2O2) prep->ox therm Thermal (Heat) prep->therm photo Photodegradation (Light) prep->photo hplc HPLC-UV/MS Analysis acid->hplc base->hplc ox->hplc therm->hplc photo->hplc data Data Analysis: - Identify Degradation Products - Determine Degradation Pathways hplc->data

Caption: Workflow for conducting a forced degradation study.

Protocol 2: pH-Stability Profile Study

Objective: To determine the pH of maximum stability for 1-[3-(3-Methoxyphenyl)propyl]piperazine in an aqueous solution.

Materials:

  • 1-[3-(3-Methoxyphenyl)propyl]piperazine

  • A series of buffers covering a wide pH range (e.g., pH 2, 4, 6, 7.4, 9, 10)

  • Calibrated oven

  • HPLC system

Procedure:

  • Sample Preparation: Prepare solutions of the compound at a fixed concentration in each of the different pH buffers.

  • Incubation: Incubate the solutions at a constant, elevated temperature (e.g., 50°C or 60°C) to accelerate degradation.

  • Time Points: Withdraw aliquots from each solution at predetermined time intervals (e.g., 0, 6, 12, 24, 48 hours).

  • Analysis: Analyze the aliquots by a stability-indicating HPLC method to determine the concentration of the remaining parent compound.

  • Data Analysis: Plot the logarithm of the remaining concentration versus time for each pH. The slope of this line will give the apparent first-order degradation rate constant (k) at that pH. A plot of log(k) versus pH will reveal the pH-rate profile and the pH of maximum stability.

Potential Degradation Pathways

G cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis (Acidic) cluster_photodegradation Photodegradation parent 1-[3-(3-Methoxyphenyl)propyl]piperazine n_oxide N-Oxide parent->n_oxide H₂O₂ ring_opened Ring-Opened Products parent->ring_opened H₂O₂ formyl Formyl Piperazine parent->formyl H₂O₂ phenol Phenolic Derivative parent->phenol H₃O⁺, Heat photo_products Various Photoproducts parent->photo_products Light/UV methanol Methanol

Caption: Potential degradation pathways for the target molecule.

Data Summary

The following table summarizes the key stability-related properties of 1-(3-Methoxyphenyl)piperazine, a closely related analog. This data can be used as a starting point for your investigations into the stability of 1-[3-(3-Methoxyphenyl)propyl]piperazine.

ParameterValueSource
Predicted pKa 8.98 ± 0.10[3]
Solubility (Dihydrochloride salt in water) Very Soluble
Solubility (Free base in Chloroform) Very Slightly Soluble

References

  • A Mechanistic Investigation of Acid-Catalyzed Cleavage of Aryl-Ether Linkages: Implications for Lignin Depolymerization in Acidic Environments. ACS Sustainable Chemistry & Engineering. [Link]

  • 1-(3-METHOXYPHENYL)PIPERAZINE. SWGDrug. [Link]

  • Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Journal of Environmental Chemical Engineering. [Link]

  • Degradation of piperazine by UV light in the presence of air. Conditions. ResearchGate. [Link]

  • TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. Journal of Drug Delivery and Therapeutics. [Link]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

  • Separation of N-(3-Methoxyphenyl)piperazine on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed. PubMed. [Link]

  • pKa Values of Some Piperazines at (298, 303, 313, and 323) K. University of Regina. [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [Link]

  • HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. ResearchGate. [Link]

  • Table 3 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Semantic Scholar. [https://www.semanticscholar.org/paper/Table-3-from-pKa-Values-of-Some-Piperazines-at-(-Khalili-Henni/42436f568a186d5e7d5306e00b21a3000632d4e6]([Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica-Drug Research. [Link]

  • Kinetics of hydrolysis of 4-methoxy-2-[2-hydroxy-3(4-phenyl-1-piperazinyl)]propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine in aqueous solutions. ResearchGate. [Link]

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. [Link]

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. Springer. [Link]

  • 1-(3-Methoxyphenyl)piperazine dihydrochloride. PubChem. [Link]

  • Synthesis and antioxidant activity of some 1-aryl/aralkyl piperazine derivatives with xanthine moiety at N4. PMC. [Link]

  • Degradation of piperazine by Paracoccus sp. TOH isolated from activated sludge. PubMed. [Link]

  • Electrochemical and Mechanistic Study of Oxidative Degradation of Favipiravir by Electrogenerated Superoxide through Proton-Coupled Electron Transfer. PMC. [Link]

  • Oxidative Degradation of Pharmaceutical Waste, Theophylline, from Natural Environment. MDPI. [Link]

Sources

Validation & Comparative

A Comparative Guide to the 5-HT1A Receptor Ligands: 1-[3-(3-Methoxyphenyl)propyl]piperazine and WAY-100635

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of two notable serotonergic compounds, 1-[3-(3-Methoxyphenyl)propyl]piperazine and WAY-100635, with a focus on their interaction with the 5-HT1A receptor. While both molecules are recognized for their affinity for this receptor, their distinct functional profiles dictate their applications in research and drug development. This document will delve into their binding affinities, functional activities, and the experimental methodologies used to characterize them.

Introduction to the Compounds

WAY-100635 is a well-characterized and commercially available phenylpiperazine derivative that is widely regarded as a potent and selective silent antagonist of the 5-HT1A receptor.[1][2] Its high affinity and selectivity have established it as a benchmark tool for studying 5-HT1A receptor function both in vitro and in vivo.[2]

Comparative Analysis of Binding Affinity (Ki values)

The inhibition constant (Ki) is a critical measure of a ligand's binding affinity for a receptor. A lower Ki value indicates a higher binding affinity.

CompoundReceptorKi (nM)Functional Activity
WAY-100635 5-HT1A0.39 - 0.84Silent Antagonist
Dopamine D43.3 - 16Agonist
1-[3-(3-Methoxyphenyl)propyl]piperazine 5-HT1ANot explicitly reported; estimated to be in the low nanomolar range based on analogs.Likely Agonist/Partial Agonist

In-depth Analysis of Binding Profiles:

WAY-100635 demonstrates sub-nanomolar to low nanomolar affinity for the 5-HT1A receptor, making it a highly potent ligand.[1][4] Its "silent antagonist" profile means that it binds to the receptor without initiating a cellular response, and it effectively blocks the binding of agonists like serotonin.[2] It is crucial for researchers to be aware of its significant affinity for the dopamine D4 receptor, where it acts as a potent agonist.[4] This off-target activity should be considered when interpreting experimental results.

For 1-[3-(3-Methoxyphenyl)propyl]piperazine , while a precise Ki value is not available, SAR studies on analogous long-chain arylpiperazines suggest that it likely possesses high affinity for the 5-HT1A receptor. The presence of the methoxyphenylpiperazine moiety and a propyl linker are structural features commonly found in potent 5-HT1A receptor ligands.[3] Derivatives with similar structures have been reported to have Ki values in the low nanomolar range.

Experimental Methodology: Determining Ki through Radioligand Binding Assays

The Ki values presented are typically determined using radioligand binding assays. This technique is a cornerstone of pharmacology for quantifying the interaction between a ligand and its receptor.

Step-by-Step Protocol for a Competitive Radioligand Binding Assay:

  • Membrane Preparation:

    • Homogenize tissue or cells expressing the receptor of interest (e.g., hippocampus for 5-HT1A) in a cold buffer solution.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet multiple times to remove endogenous substances.

    • Resuspend the final pellet in an appropriate assay buffer.

  • Assay Setup:

    • In a multi-well plate, add the prepared cell membranes.

    • Add a known concentration of a radiolabeled ligand (e.g., [³H]8-OH-DPAT or [³H]WAY-100635 for the 5-HT1A receptor) that specifically binds to the receptor.

    • Add varying concentrations of the unlabeled test compound (the "competitor," e.g., WAY-100635 or 1-[3-(3-Methoxyphenyl)propyl]piperazine).

    • Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled ligand to saturate the receptors).

  • Incubation:

    • Incubate the plates at a specific temperature for a set duration to allow the binding to reach equilibrium.

  • Separation of Bound and Free Radioligand:

    • Rapidly filter the contents of each well through a glass fiber filter, which traps the cell membranes with the bound radioligand.

    • Wash the filters with cold buffer to remove any unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with a scintillation cocktail.

    • Use a scintillation counter to measure the radioactivity on each filter, which corresponds to the amount of bound radioligand.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the competitor concentration to generate a competition curve.

    • Determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow Diagram:

RadioligandBindingAssay cluster_prep Preparation cluster_assay Assay cluster_separation Separation cluster_analysis Analysis Membrane_Prep Membrane Preparation Incubation Incubation of Membranes, Radioligand, and Competitor Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation Radioligand_Prep->Incubation Compound_Dilution Test Compound Dilution Compound_Dilution->Incubation Filtration Rapid Filtration Incubation->Filtration Scintillation_Counting Scintillation Counting Filtration->Scintillation_Counting Data_Analysis Data Analysis (IC50 -> Ki) Scintillation_Counting->Data_Analysis

Caption: Simplified 5-HT1A receptor signaling pathway.

Conclusion: Choosing the Right Tool for the Job

The choice between 1-[3-(3-Methoxyphenyl)propyl]piperazine and WAY-100635 depends entirely on the experimental objective.

  • WAY-100635 is the ideal choice for experiments designed to block 5-HT1A receptor activity to investigate the consequences of receptor inhibition or to determine if a particular physiological effect is mediated by the 5-HT1A receptor. Its high affinity and selectivity (with the caveat of D4 agonism) make it a reliable antagonist.

  • 1-[3-(3-Methoxyphenyl)propyl]piperazine , or a similar long-chain arylpiperazine agonist, would be used to stimulate the 5-HT1A receptor to study the downstream effects of receptor activation. Its potential agonist or partial agonist properties would be valuable for mimicking the effects of serotonin or for exploring the therapeutic potential of 5-HT1A activation.

References

  • MedchemExpress. (n.d.). WAY-100635 | 5-HT1A Antagonist.
  • Tocris Bioscience. (n.d.). WAY 100635 maleate | 5-HT1A Receptors.
  • Forster, E. A., et al. (1995). A pharmacological profile of the selective silent 5-HT1A receptor antagonist, WAY-100635. European Journal of Pharmacology, 281(1), 81-88.
  • Chemel, B. R., et al. (2006). WAY-100635 is a potent DA D4 receptor agonist. Psychopharmacology, 188(3), 244-251.
  • Zhuang, Z. P., et al. (1994). Synthesis and evaluation of 4-(2'-methoxyphenyl)-1-[2'-[N-(2''-pyridinyl)-p-iodobenzamido]ethyl]piperazine (p-MPPI): a new iodinated 5-HT1A ligand. Journal of Medicinal Chemistry, 37(10), 1406-1407.
  • Polter, A. M., & Li, X. (2010). 5-HT1A receptor-regulated signal transduction pathways in brain. Cellular Signalling, 22(10), 1406-1412.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
  • Leopoldo, M., et al. (2007). Design and synthesis of long-chain arylpiperazines with mixed affinity for serotonin transporter (SERT) and 5-HT1A receptor. Bioorganic & Medicinal Chemistry, 15(10), 3488-3500.
  • Orjales, A., et al. (1995). New (2-methoxyphenyl)piperazine derivatives as 5-HT1A receptor ligands with reduced alpha 1-adrenergic activity. Synthesis and structure-affinity relationships. Journal of Medicinal Chemistry, 38(8), 1273-1277.
  • Zoidis, G., et al. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine. Molecules, 27(5), 1735.

Sources

A Researcher's Guide to Validating 5-HT1A Antagonist Activity in Phenylpiperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the 5-HT1A antagonist activity of novel phenylpiperazine derivatives. Phenylpiperazine derivatives represent a significant class of compounds targeting the 5-HT1A receptor, which is implicated in various neuropsychiatric disorders such as anxiety and depression.[1][2] This document outlines a multi-tiered approach, from initial in vitro screening to in vivo behavioral models, ensuring a thorough and reliable assessment of a compound's pharmacological profile.

The 5-HT1A Receptor and its Significance

The 5-HT1A receptor, a member of the G-protein-coupled receptor (GPCR) superfamily, is a key player in the central nervous system.[3] It is primarily coupled to Gi/o proteins, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4][5] This signaling cascade ultimately influences neuronal excitability. The development of selective 5-HT1A antagonists is a promising therapeutic strategy, as these compounds can modulate serotonergic neurotransmission and have potential applications in treating cognitive deficits and other neurological conditions.[6]

A Step-by-Step Validation Workflow

A systematic and logical progression of experiments is crucial for the successful validation of a potential 5-HT1A antagonist. The following workflow, progressing from high-throughput in vitro assays to more complex in vivo studies, provides a robust framework for characterizing phenylpiperazine derivatives.

Validation_Workflow cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation Binding_Assays Radioligand Binding Assays (Affinity & Selectivity) Functional_Assays Functional Assays (Antagonist Activity) Binding_Assays->Functional_Assays Confirm Target Engagement Behavioral_Models Behavioral Models (Anxiety & Depression) Functional_Assays->Behavioral_Models Assess Physiological Effects

Caption: A streamlined workflow for validating 5-HT1A antagonist activity.

Part 1: In Vitro Characterization - The Foundation of Discovery

The initial phase of validation focuses on characterizing the interaction of the phenylpiperazine derivatives with the 5-HT1A receptor at the molecular level. This involves determining the binding affinity and selectivity, followed by functional assays to confirm antagonist activity.

Radioligand Binding Assays: Quantifying Affinity and Selectivity

Radioligand binding assays are the gold standard for determining the affinity of a compound for its target receptor.[7][8] These assays involve competing a radiolabeled ligand with the unlabeled test compound (the phenylpiperazine derivative) for binding to membranes prepared from cells expressing the 5-HT1A receptor.[9][10]

Key Parameters to Determine:

  • Ki (Inhibition Constant): A measure of the compound's binding affinity. A lower Ki value indicates a higher affinity.

  • Selectivity: The compound's binding affinity for the 5-HT1A receptor compared to other receptors, particularly other serotonin receptor subtypes (e.g., 5-HT2A, 5-HT2C) and other relevant CNS targets (e.g., dopamine D2 receptors).[11]

Experimental Protocol: Radioligand Competition Binding Assay

  • Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing the human 5-HT1A receptor (e.g., CHO-K1 or HEK293 cells).[9][10][12]

  • Assay Buffer: Utilize a standard binding buffer, typically containing 50mM Tris-HCl, 10mM MgCl2, and 0.1mM EDTA at a physiological pH.

  • Incubation: Incubate the cell membranes with a fixed concentration of a selective 5-HT1A radioligand (e.g., [3H]8-OH-DPAT for agonists or [3H]WAY 100635 for antagonists) and varying concentrations of the unlabeled phenylpiperazine derivative.[13]

  • Separation: Separate the bound and free radioligand via rapid filtration through glass fiber filters.[10]

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and then calculate the Ki value using the Cheng-Prusoff equation.[8]

Data Presentation: Comparative Binding Affinities

Compound5-HT1A Ki (nM)5-HT2A Ki (nM)D2 Ki (nM)5-HT1A/5-HT2A Selectivity5-HT1A/D2 Selectivity
Derivative A1.5150250100-fold167-fold
Derivative B5.2508009.6-fold154-fold
Reference Antagonist0.8200300250-fold375-fold
Functional Assays: Confirming Antagonist Mechanism of Action

Once high affinity and selectivity are established, it is crucial to determine the functional activity of the phenylpiperazine derivatives. These assays confirm whether the compound acts as an antagonist, agonist, or inverse agonist.

This assay measures the activation of G-proteins, a proximal event in GPCR signaling.[14][15][16] In the presence of an agonist, the receptor promotes the exchange of GDP for the non-hydrolyzable GTP analog, [35S]GTPγS, on the Gα subunit.[14][16] An antagonist will block this agonist-induced increase in [35S]GTPγS binding.[17]

Experimental Protocol: [35S]GTPγS Binding Assay

  • Membrane Preparation: Use the same 5-HT1A-expressing cell membranes as in the binding assay.

  • Assay Buffer: A buffer containing HEPES, MgCl2, NaCl, and GDP is typically used.

  • Incubation: Incubate the membranes with a fixed concentration of a 5-HT1A agonist (e.g., 5-CT or 8-OH-DPAT), [35S]GTPγS, and varying concentrations of the phenylpiperazine derivative.

  • Separation and Quantification: Similar to the radioligand binding assay, separate bound and free [35S]GTPγS by filtration and quantify using a scintillation counter.

  • Data Analysis: An antagonist will produce a concentration-dependent inhibition of the agonist-stimulated [35S]GTPγS binding. The potency of the antagonist (IC50) can be determined.

GTPgS_Assay_Workflow Start Prepare Assay Components Incubate Incubate Membranes with Agonist, [35S]GTPγS, & Antagonist Start->Incubate Filter Separate Bound & Free [35S]GTPγS via Filtration Incubate->Filter Count Quantify Radioactivity Filter->Count Analyze Determine Antagonist Potency (IC50) Count->Analyze

Caption: Workflow for a [35S]GTPγS binding assay.

Since the 5-HT1A receptor is Gi/o-coupled, its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[4][5] A 5-HT1A antagonist will block this agonist-induced decrease in cAMP.

Experimental Protocol: cAMP Accumulation Assay

  • Cell Culture: Use a stable cell line expressing the human 5-HT1A receptor.

  • Cell Stimulation: Pre-treat the cells with the phenylpiperazine derivative, followed by stimulation with a 5-HT1A agonist in the presence of forskolin (to stimulate basal cAMP production).

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as a competitive immunoassay with a fluorescent or chemiluminescent readout.[18][19]

  • Data Analysis: The antagonist will reverse the agonist's inhibitory effect on forskolin-stimulated cAMP production in a concentration-dependent manner.

Data Presentation: Comparative Functional Potencies

Compound[35S]GTPγS IC50 (nM)cAMP IC50 (nM)
Derivative A10.515.2
Derivative B35.842.1
Reference Antagonist5.18.9

Part 2: In Vivo Evaluation - Assessing Physiological Relevance

Promising candidates from in vitro studies should be advanced to in vivo models to assess their physiological effects and potential therapeutic efficacy. Animal models of anxiety and depression are commonly used for this purpose.[20][21]

Elevated Plus Maze (EPM)

The EPM is a widely used test to assess anxiety-like behavior in rodents.[20] The maze consists of two open and two enclosed arms. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms. A 5-HT1A antagonist is expected to have anxiogenic-like effects or to block the anxiolytic effects of a 5-HT1A agonist.

Experimental Protocol: Elevated Plus Maze

  • Apparatus: A plus-shaped maze raised from the floor with two open and two enclosed arms.

  • Procedure: Administer the phenylpiperazine derivative or vehicle to the animals (mice or rats). After a set pre-treatment time, place the animal in the center of the maze and allow it to explore for a defined period (e.g., 5 minutes).

  • Data Collection: Record the time spent in and the number of entries into each arm using video tracking software.

  • Data Analysis: Compare the behavioral parameters between the treated and control groups.

Forced Swim Test (FST)

The FST is a common model used to screen for antidepressant-like activity.[21] Animals are placed in a cylinder of water from which they cannot escape. The primary measure is the duration of immobility, which is interpreted as a state of behavioral despair. Antidepressant compounds typically reduce immobility time. The effect of a 5-HT1A antagonist in this model can be complex and may depend on the specific compound and experimental conditions.

Experimental Protocol: Forced Swim Test

  • Apparatus: A transparent cylinder filled with water.

  • Procedure: Administer the test compound or vehicle. After the pre-treatment period, place the animal in the water-filled cylinder for a set duration (e.g., 6 minutes).

  • Data Collection: Record the animal's behavior, specifically the time spent immobile.

  • Data Analysis: Compare the immobility time between the different treatment groups.

Data Presentation: In Vivo Efficacy

Compound (Dose)% Time in Open Arms (EPM)Immobility Time (s) (FST)
Vehicle25 ± 3120 ± 10
Derivative A (10 mg/kg)15 ± 2150 ± 12
Reference Agonist (1 mg/kg)45 ± 470 ± 8
Derivative A + Ref. Agonist28 ± 3#115 ± 9#
*p < 0.05 vs. Vehicle; #p < 0.05 vs. Reference Agonist

Conclusion

The validation of phenylpiperazine derivatives as 5-HT1A antagonists requires a multi-faceted approach. By systematically progressing from in vitro binding and functional assays to in vivo behavioral models, researchers can build a comprehensive pharmacological profile of their compounds. This rigorous evaluation is essential for identifying promising drug candidates and advancing our understanding of the therapeutic potential of 5-HT1A receptor modulation.

References

  • Creative Bioarray. GTPγS Binding Assay. [Link]

  • Strange, P. G. (2008). Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. British Journal of Pharmacology, 153(7), 1353–1363. [Link]

  • DiscoveRx Corporation. cAMP Hunter™ Human HTR1A (5-HT1A) Gi Cell-Based Assay Kit (CHO-K1). [Link]

  • Reaction Biology. 5-HT2B Biochemical Binding Assay Service. [Link]

  • Griebel, G., & Holmes, A. (2013). Animal models for screening anxiolytic-like drugs: a perspective. Current protocols in neuroscience, Chapter 9, Unit9.40. [Link]

  • National Center for Biotechnology Information. (2012). GTPγS Binding Assays - Assay Guidance Manual. [Link]

  • Eurofins Discovery. 5-HT1A Human Serotonin GPCR Cell Based Agonist cAMP LeadHunter Assay - US. [Link]

  • Al-Hasani, R., et al. (2022). Artificial Extracellular Fluid for Radioligand Binding: Tests of Serotonin 5-HT7 Ligands. ACS chemical neuroscience, 13(21), 3051–3061. [Link]

  • Eurofins Discovery. 5-HT2A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay - FR. [Link]

  • Traynor, J. R., & Sim, L. J. (2009). [35S]GTPγS Binding as an Index of Total G-Protein and Gα-Subtype-Specific Activation by GPCRs. In The G-Protein-Coupled Receptors Handbook (pp. 323-338). Humana Press. [Link]

  • Popiolek-Barczyk, K., & Mika, J. (2016). Derivatives as 5HT(1A) receptor ligands - Past and present. Pharmacological reports : PR, 68(4), 867–877. [Link]

  • Al-Hasani, R., et al. (2022). Artificial Brain Extracellular Fluid in Radioligand Binding Assays: Effects on Affinities of Ligands at Serotonin 5-HT7 Receptor. bioRxiv. [Link]

  • Charles River Laboratories. Anxiety and Depression Tests in Rodents. [Link]

  • Wikipedia. Animal models of depression. [Link]

  • Di Giovanni, G., et al. (2020). Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents. Molecules, 25(18), 4236. [Link]

  • da Silva, R. G., et al. (2014). Functional binding assays for estimation of the intrinsic efficacy of ligands at the 5-HT1A receptor: application for screening drug candidates. Journal of pharmacological and toxicological methods, 69(3), 227–233. [Link]

  • Mokrosz, M. J., et al. (2001). New (2-Methoxyphenyl)piperazine Derivatives as 5-HT1A Receptor Ligands with Reduced α1-Adrenergic Activity. Synthesis and Structure-Affinity Relationships. Journal of medicinal chemistry, 44(5), 705–712. [Link]

  • Eurofins Discovery. 5-HT1A Human Serotonin GPCR Cell Based Agonist cAMP SAFETYscan SafetyScreen Assay - US. [Link]

  • Griebel, G., & Holmes, A. (2022). Animal models for screening anxiolytic-like drugs: a perspective. Behavioural pharmacology, 33(2 & 3), 109–124. [Link]

  • Terán, C., et al. (1998). Phenylpiperazine derivatives with strong affinity for 5HT1A, D2A and D3 receptors. Bioorganic & medicinal chemistry letters, 8(24), 3567–3570. [Link]

  • Icahn School of Medicine at Mount Sinai. Behavioral Models of Addiction & Depression. [Link]

  • EuroscreenFast. Serotonin 5-HT1A cAMP. [Link]

  • Bani, D., et al. (2007). Serotonin depletion hampers survival and proliferation in neurospheres derived from adult neural stem cells. Neuropsychopharmacology, 32(11), 2383–2395. [Link]

  • Staroń, J., et al. (2022). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Journal of Molecular Graphics and Modelling, 117, 108307. [Link]

  • Newman-Tancredi, A., et al. (2000). 5-HT1A receptor agonist-antagonist binding affinity difference as a measure of intrinsic activity in recombinant and native tissue systems. British journal of pharmacology, 129(3), 509–518. [Link]

  • Ström, P., et al. (2001). In vivo labelling of the mouse brain 5-hydroxytryptamine1A receptor with the novel selective antagonist 3H-NAD-299. Naunyn-Schmiedeberg's archives of pharmacology, 364(4), 347–354. [Link]

  • Jensen, A. A., et al. (2020). Functional characterization of 5-HT1A and 5-HT1B serotonin receptor signaling through G-protein-activated inwardly rectifying K+ channels in a fluorescence-based membrane potential assay. Biochemical pharmacology, 175, 113870. [Link]

  • van der Zijden, M., et al. (2007). Neither in vivo MRI nor behavioural assessment indicate therapeutic efficacy for a novel 5HT(1A) agonist in rat models of ischaemic stroke. BMC neuroscience, 8, 86. [Link]

  • Wesołowska, A., et al. (2020). Functional data for the serotonergic 5-HT1A and 5-HT7 receptors. Data in brief, 31, 105829. [Link]

  • GenScript. Human 5-HT1A Receptor Membrane Preparation. [Link]

  • ResearchGate. Details of the Receptor-Binding Assay Methods Used in the Present Studies. [Link]

  • Shen, J., et al. (2012). Discovery of Natural Product-derived 5-HT1A Receptor Binders by Cheminfomatics Modeling of Known Binders, High Throughput Screening and Experimental Validation. ACS chemical neuroscience, 3(9), 719–731. [Link]

  • Manetti, D., et al. (2020). Identification of a Potent and Selective 5-HT1A Receptor Agonist with In Vitro and In Vivo Antinociceptive Activity. ACS medicinal chemistry letters, 11(12), 2419–2426. [Link]

  • GenScript. Human Recombinant 5-HT1A Serotonin Receptor Stable Cell Line. [Link]

  • Liu, H., et al. (2011). Classification of 5-HT(1A) receptor agonists and antagonists using GA-SVM method. Acta pharmacologica Sinica, 32(11), 1423–1430. [Link]

  • Gozlan, H., et al. (1995). The selective 5-HT1A antagonist radioligand [3H]WAY 100635 labels both G-protein-coupled and free 5-HT1A receptors in rat brain membranes. Naunyn-Schmiedeberg's archives of pharmacology, 352(6), 583–593. [Link]

Sources

NMR Spectral Data Interpretation for N-Substituted Phenylpiperazines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scaffold of CNS Therapeutics

The N-phenylpiperazine moiety is a privileged scaffold in medicinal chemistry, serving as the pharmacophore for numerous CNS-active agents, including aripiprazole, trazodone, and various serotonin receptor ligands.[1] For the synthetic chemist, correctly interpreting the NMR spectra of these derivatives is not merely about confirming structure—it is about assessing purity, salt formation, and regiochemistry in a single pass.[1]

This guide moves beyond basic spectral assignment. It compares the Free Base vs. Hydrochloride Salt forms—a critical quality control step—and analyzes the Substituent Effects that alter the diagnostic chemical shifts.

The Conformational Landscape

Before interpreting the shifts, one must understand the dynamic behavior of the piperazine ring. Unlike rigid aromatic systems, the piperazine ring exists in a rapid equilibrium of chair conformers at room temperature.

Static vs. Dynamic NMR
  • At Room Temperature (

    
    ):  The ring inversion barrier is low (
    
    
    
    ).[1][2] The axial and equatorial protons exchange rapidly on the NMR timescale.
    • Observation: You typically see two distinct triplets (or broad multiplets) integrating to 4H each, rather than four distinct signals for axial/equatorial protons.[1]

  • Low Temperature (

    
    ):  The ring "freezes" into a specific chair conformation.[2]
    
    • Observation: The signals broaden and split into distinct axial (

      
      ) and equatorial (
      
      
      
      ) resonances.[1]

Critical Insight: If your aliphatic signals appear as broad, featureless humps at room temperature, it often indicates intermediate exchange rates due to bulky substituents or viscous solvents (like DMSO-


).[1] Warming the sample to 

will often sharpen these into defined triplets.

Comparative Analysis: H NMR Signatures

Diagnostic Assignment (The "Alpha" vs. "Beta" Protons)

In 1-phenylpiperazine derivatives, the nitrogen atoms are electronically distinct:

  • N1 (Anilinic): Conjugated with the phenyl ring. Less basic.

  • N4 (Aliphatic): Typical secondary/tertiary amine.[1] More basic.

The Rule of Thumb: Protons


 to the N-Phenyl group (positions 2,6) are generally deshielded  (downfield) relative to protons 

to the aliphatic amine (positions 3,[1]5) due to the anisotropy of the aromatic ring and the inductive effect of the

nitrogen.
Comparison: Free Base vs. Hydrochloride Salt

Distinguishing the free base from the salt is a frequent challenge in process chemistry. Protonation occurs preferentially at the more basic N4 position.

FeatureFree Base (in

)
HCl Salt (in

)
Mechanistic Cause
N4-H Proton Broad singlet

ppm (often invisible)
Broad singlet

ppm
Formation of ammonium species (

).[2]

-Protons (H3, H5)

ppm

ppm
Direct deshielding by the positive charge on N4.[2]

-Protons (H2, H6)

ppm

ppm
Inductive effect is weaker; signals often overlap with H3/H5 in salts.[1][2]
Aromatic Region Sharp multipletsOften broadenedRestricted rotation of the phenyl ring in the salt form.
Comparison: Substituent Effects (Hammett Trends)

Substituents on the phenyl ring drastically alter the chemical shifts of the aromatic protons and the "Ipso" carbon.

Table 1: Representative Shifts for 4-Substituted-1-Phenylpiperazines (


) 
Substituent (Para)Electronic EffectH2/H6 (Piperazine)Aromatic SignalsDiagnostic Feature
-H (Unsubst.) Standard

ppm

ppm
Typical multiplet pattern.[2]
-OCH

(Methoxy)
EDG (Donating)

ppm

ppm
"Roofing" effect (AA'BB'); Para-shielding shifts aromatic protons upfield.[1][2]
-NO

(Nitro)
EWG (Withdrawing)

ppm

Strong downfield shift of aromatic protons ortho to Nitro group.[1][2]
-Cl (Chloro) Weak EWG

ppm

Minimal change to piperazine ring; distinct AA'BB' aromatic pattern.[1][2]

Note: Electron Withdrawing Groups (EWG) on the phenyl ring decrease the electron density on N1, reducing the conjugation. This can paradoxically make N1 slightly more pyramidal, affecting the H2/H6 chemical shift.[1]

C NMR Benchmarking

The Carbon-13 spectrum provides the most reliable confirmation of substitution patterns.

  • The "Ipso" Carbon (C1'): This is the carbon on the phenyl ring attached to N1.

    • Range:

      
       ppm.[2]
      
    • Diagnostic: This peak is significantly deshielded compared to benzene (

      
       ppm) due to the Nitrogen attachment.
      
    • Substituent Effect: An ortho substituent (e.g., 2-OMe) will shift this signal and often cause peak doubling in the aliphatic region if it induces rotameric restriction (atropisomerism).[1]

Experimental Protocols

Protocol A: Standard Characterization (Free Base)[1][2]
  • Solvent: Dissolve

    
     mg of sample in 
    
    
    
    mL
    
    
    .
  • Filtration: Filter through a cotton plug to remove inorganic salts (crucial for accurate integration).

  • Acquisition:

    • Pulse angle:

      
       (to ensure relaxation).[1][2]
      
    • Relaxation delay (

      
      ): 
      
      
      
      second (minimum).
    • Scans: 16 (1H), 256+ (13C).[1]

  • Referencing: Set TMS to

    
     ppm or residual 
    
    
    
    to
    
    
    ppm.
Protocol B: Salt Identification (HCl/TFA Salts)
  • Solvent: Use

    
     or 
    
    
    
    .[2] Do not use
    
    
    (salts are insoluble and will yield a "ghost spectrum" of impurities).
  • Base Wash (Verification Step):

    • If the spectrum is ambiguous (broad peaks), add 1 drop of

      
       (
      
      
      
      ) or solid
      
      
      to the NMR tube.
    • Shake and re-acquire.

    • Result: If the broad peaks sharpen and shift upfield to the Free Base positions, the salt is confirmed.

Visualization: Assignment Workflow

The following diagram illustrates the logical flow for assigning a complex N-phenylpiperazine derivative using 1D and 2D NMR techniques.

NMR_Workflow Start Unknown N-Phenylpiperazine Solubility Check Solubility (CDCl3 vs DMSO-d6) Start->Solubility H1_Acq Acquire 1H NMR Solubility->H1_Acq Decision Are peaks Broad? H1_Acq->Decision Aromatic Aromatic Region (6.5 - 8.5 ppm) COSY COSY Experiment (Correlate H2/H6 with H3/H5) Aromatic->COSY Aliphatic Aliphatic Region (2.5 - 4.0 ppm) Aliphatic->COSY HSQC HSQC Experiment (Assign C-H pairs) COSY->HSQC Final Full Structural Assignment HSQC->Final Decision->Aromatic No Decision->Aliphatic No Salt_Check Salt/Aggregation Suspected Switch to DMSO or Heat to 50°C Decision->Salt_Check Yes Salt_Check->H1_Acq Re-acquire

Caption: Logical workflow for the structural assignment of N-phenylpiperazine derivatives, prioritizing solubility checks and 2D correlations.

References

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS): 1-Phenylpiperazine 1H NMR Data. Retrieved from [Link] (Verified via ChemicalBook Data [Source 1.6]).[1][2]

  • Abraham, R. J., et al. (2006).[1][3] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][4] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. [Link]

  • Alver, Ö., et al. (2007).[1] FT-IR and NMR investigation of 1-phenylpiperazine: A combined experimental and theoretical study. Spectrochimica Acta Part A. [Link]

  • PharmaOffer. (2023). Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals. Retrieved from [Link]

Sources

Comparative Mass Spectrometry Profiling of Methoxyphenyl Piperazine (MPP) Ligands: Isomeric Differentiation and Fragmentation Dynamics

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Mass Spectrometry Profiling of Methoxyphenyl Piperazine (MPP) Ligands Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary: The Regioisomer Challenge

Methoxyphenyl piperazines (MPPs) are critical pharmacophores in serotonin receptor ligands (5-HT1A/2A) and are increasingly prevalent in designer drug screenings (e.g., o-MeOPP, p-MeOPP). The analytical core challenge lies in the structural identity of the ortho- (o-), meta- (m-), and para- (p-) regioisomers .

While all three share the nominal mass (MW 192.26) and elemental composition (


), their mass spectral signatures are notoriously similar. This guide compares the efficacy of Electron Ionization (EI)  versus Electrospray Ionization (ESI-MS/MS)  and establishes a self-validating protocol that integrates chromatographic retention with fragmentation kinetics to achieve definitive identification.
The Comparative Landscape: Technique Selection

The choice of ionization technique dictates the level of structural insight. Below is a comparative analysis of the primary methodologies used for MPP profiling.

FeatureEI-MS (70 eV) ESI-MS/MS (CID) Vapor Phase IR (GC-IRD)
Primary Mechanism Hard ionization; high-energy fragmentation.Soft ionization; protonation

.[1]
Vibrational spectroscopy.
Library Match Excellent (NIST/Wiley compatible).Variable (Instrument dependent).N/A (Spectral libraries).
Isomer Differentiation Poor. Spectra are nearly identical due to rapid randomization of the aromatic ring.Moderate. Subtle differences in product ion intensity ratios (Ortho Effect).[2]High. Distinct fingerprint region (600–900

).
Sensitivity Nanogram range.Picogram/Femtogram range.Microgram range (Low sensitivity).
Verdict Good for general screening, but fails to distinguish isomers definitively.Preferred for Bioanalysis. High sensitivity; requires chromatographic resolution.The "Gold Standard" for confirmation, but lacks sensitivity for biological fluids.

Analyst Insight: For biological matrices (plasma/urine), ESI-MS/MS coupled with UHPLC is the only viable workflow due to sensitivity requirements. You cannot rely on MS spectra alone; you must validate using retention time (


).
Fragmentation Mechanics: The "Why" Behind the Spectra

To interpret the data, one must understand the fragmentation cascade. The similarity in spectra arises because the piperazine ring fragmentation dominates, often masking the subtle electronic effects of the methoxy position.

Mechanism 1: The Piperazine Ring Cleavage (Universal)

Upon Collision-Induced Dissociation (CID), the protonated precursor


 undergoes a series of neutral losses driven by the basic nitrogen atoms.
  • Loss of

    
     (43 Da):  Cleavage of the piperazine ring creates the phenylaziridinium species.
    
  • Loss of

    
     (17 Da):  Common in ESI, though less dominant in MPPs than in primary amines.
    
Mechanism 2: The "Ortho Effect" (Isomer Specific)

The ortho- isomer (1-(2-methoxyphenyl)piperazine) possesses a unique steric and electronic environment. The proximity of the methoxy oxygen to the protonated piperazine nitrogen can facilitate hydrogen transfer , leading to:

  • Enhanced stability of specific product ions.

  • A distinct ratio of the

    
     (phenylpiperazine cation) to 
    
    
    
    fragments compared to para- isomers.
Visualizing the Pathway

MPP_Fragmentation cluster_legend Fragmentation Dynamics Precursor Precursor [M+H]+ m/z 193 Intermediate Piperazine Ring Opening (Immonium Ion) Precursor->Intermediate CID Energy Frag1 Product Ion A (Phenylpiperazine Core) m/z 150 Intermediate->Frag1 - C2H5N (43 Da) Frag2 Product Ion B (Phenylaziridinium) m/z 120 Intermediate->Frag2 - C3H7N (57 Da) Frag3 Product Ion C (Piperazine Frag) m/z 70 Frag1->Frag3 Secondary Frag Ortho Effect Ortho-Isomer: Steric hindrance alters 150/120 ratio

Figure 1: Proposed ESI-MS/MS fragmentation pathway for Methoxyphenyl Piperazines. The ratio of m/z 150 to m/z 120 serves as a secondary confirmation tool.

Experimental Protocol: The "Rt + Ratio" Method

This protocol is designed to be self-validating . It does not rely on spectral matching alone but uses a "Two-Pillar" identification strategy: Chromatographic Resolution + Ion Ratio Confirmation.

Phase 1: Sample Preparation (Solid Phase Extraction)
  • Objective: Remove matrix interferences that suppress ionization.

  • Step 1: Condition MCX (Mixed-Mode Cation Exchange) cartridges with MeOH and water.

  • Step 2: Load plasma sample (pH adjusted to 6.0).

  • Step 3: Wash with 5% MeOH (removes neutrals/acids).

  • Step 4: Elute with 5%

    
     in MeOH (releases basic MPPs).
    
Phase 2: UHPLC Separation (The Critical Step)
  • Column: C18 or Biphenyl stationary phase (Biphenyl is superior for aromatic isomer separation).

  • Mobile Phase A: 0.1% Formic Acid in Water.[3]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Slow ramp (5% to 40% B over 10 minutes) is required to resolve ortho from meta/para.

    • Note: The ortho isomer typically elutes first due to intramolecular hydrogen bonding reducing its interaction with the stationary phase, while para elutes last.

Phase 3: MS/MS Acquisition Parameters

Set up a Multiple Reaction Monitoring (MRM) method.

Precursor (

)
Product (

)
Collision Energy (eV)Purpose
193.1 150.1 20Quantifier (Most abundant)
193.1 120.1 35Qualifier 1 (Structural core)
193.1 70.1 45Qualifier 2 (Piperazine ring)

Validation Rule: The peak at the specific Retention Time (


) must have an Ion Ratio (150/120) that matches the reference standard within 

.
Data Presentation: Diagnostic Summary

The following table summarizes the expected observations for the three isomers. Note that


 values are identical; discrimination relies on 

and Ratio.
IsomerStructureKey MS Fragment (

)
Elution Order (Biphenyl Col)Diagnostic Feature
Ortho-MPP 1-(2-OMe-phenyl)150, 120, 701st (Early eluter)Lower 150/120 ratio due to steric instability.
Meta-MPP 1-(3-OMe-phenyl)150, 120, 702nd (Intermediate)Difficult to distinguish from para without high-res chromatography.
Para-MPP 1-(4-OMe-phenyl)150, 120, 703rd (Late eluter)Highest stability of the phenylpiperazine cation (

150).
Analytical Workflow Diagram

Workflow Sample Biological Sample (Plasma/Urine) Prep SPE Extraction (MCX Cartridge) Sample->Prep LC UHPLC Separation (Biphenyl Column) Prep->LC Clean Extract MS ESI-MS/MS (MRM) Precursor: 193.1 LC->MS Resolved Peaks Data Data Analysis MS->Data CheckRT Check Retention Time (Rt) Data->CheckRT CheckRatio Check Ion Ratio (150/120) CheckRT->CheckRatio Rt Matches Std CheckRatio->Data Fail: Interference Result Positive Identification CheckRatio->Result Ratio within ±20%

Figure 2: Self-validating analytical workflow for differentiating MPP isomers.

References
  • de Boer, D., et al. (2001). Piperazine-like compounds: a new group of designer drugs-of-abuse on the European market. Forensic Science International. Link

  • Meyer, M.R., et al. (2004). In vivo metabolism of the new designer drug 1-(4-methoxyphenyl)piperazine (MeOPP) in rat and identification of the human cytochrome P450 enzymes responsible. Xenobiotica. Link

  • Staack, R.F., & Maurer, H.H. (2005). Metabolism of designer drugs of abuse. Current Drug Metabolism. Link

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). Mass Spectral Library and Monographs.Link

  • United Nations Office on Drugs and Crime (UNODC). (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.Link

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Handling of 1-[3-(3-Methoxyphenyl)propyl]piperazine

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for the safe handling of 1-[3-(3-Methoxyphenyl)propyl]piperazine, ensuring the well-being of laboratory personnel and the integrity of research. This document moves beyond a simple checklist, offering a procedural and educational resource grounded in established safety protocols for analogous chemical structures.

Hazard Assessment and Risk Mitigation

The primary hazards associated with piperazine derivatives include skin corrosion or irritation, serious eye damage, and respiratory irritation[1][2][3]. Therefore, a proactive approach to minimize all routes of exposure is paramount.

Engineering Controls: The First Line of Defense

The most effective way to mitigate risk is to handle 1-[3-(3-Methoxyphenyl)propyl]piperazine within a certified chemical fume hood. This engineering control minimizes the inhalation of any aerosols or vapors that may be generated. Ensure the fume hood has adequate airflow and is functioning correctly before commencing any work. For procedures that may generate dust, a glove box or an enclosure with local exhaust ventilation should be utilized.

Personal Protective Equipment (PPE): The Essential Barrier

A multi-layered PPE strategy is crucial to prevent direct contact with the chemical. The following table outlines the minimum required PPE for handling 1-[3-(3-Methoxyphenyl)propyl]piperazine.

Body PartRequired PPERationale
Eyes/Face Chemical safety goggles and a face shieldProvides comprehensive protection against splashes and aerosols that could cause serious eye damage[4][5].
Hands Nitrile or neoprene glovesChemical-resistant gloves are essential to prevent skin contact, which can lead to irritation or burns[4][5].
Body Laboratory coatProtects against accidental spills and contamination of personal clothing[4][6].
Respiratory NIOSH-approved respiratorRequired if there is a risk of inhaling dust or aerosols, especially outside of a fume hood[4][7].

It is imperative that all PPE is inspected before use and is in good condition. Contaminated PPE should be removed promptly and decontaminated or disposed of according to institutional guidelines.

Operational Protocols: A Step-by-Step Approach

Adherence to a strict operational workflow is critical for minimizing exposure and ensuring reproducible, safe science.

Pre-Experiment Checklist:

  • Information Review: Thoroughly read and understand this guide and any available safety information for similar compounds.

  • Fume Hood Verification: Confirm that the chemical fume hood is operational and the sash is at the appropriate working height.

  • PPE Donning: Put on all required PPE before entering the designated work area.

  • Spill Kit Accessibility: Ensure a spill kit containing appropriate absorbent materials and neutralizing agents is readily available.

Workflow for Handling 1-[3-(3-Methoxyphenyl)propyl]piperazine:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure prep1 Verify Fume Hood Operation prep2 Don All Required PPE prep1->prep2 prep3 Prepare Spill Kit prep2->prep3 handle1 Weigh Compound in Fume Hood prep3->handle1 handle2 Dissolve in Appropriate Solvent handle1->handle2 handle3 Perform Reaction Under Inert Atmosphere (if required) handle2->handle3 clean1 Quench Reaction and Work-Up handle3->clean1 clean2 Segregate and Label Waste clean1->clean2 clean3 Decontaminate Work Area clean2->clean3 clean4 Doff and Dispose of/Decontaminate PPE clean3->clean4

Caption: Workflow for handling 1-[3-(3-Methoxyphenyl)propyl]piperazine.

Detailed Handling Procedures:

  • Weighing:

    • Perform all weighing operations within the chemical fume hood.

    • Use a disposable weighing boat to prevent contamination of the balance.

    • Handle the compound gently to avoid creating airborne dust or aerosols.

  • Dissolving:

    • Add the solvent to the vessel containing the compound slowly to avoid splashing.

    • If necessary, use a magnetic stirrer at a low speed to aid dissolution.

  • Reaction:

    • Conduct the reaction in a closed system whenever possible.

    • If the reaction is exothermic, have a cooling bath ready.

Emergency Response and Disposal

Spill Management:

In the event of a spill, the immediate priority is to ensure personnel safety and contain the material.

  • Evacuate: Alert others in the vicinity and evacuate the immediate area if necessary.

  • Isolate: If safe to do so, prevent the spill from spreading by using absorbent materials from the spill kit.

  • Decontaminate: Once the spill is absorbed, decontaminate the area with a suitable cleaning agent.

  • Dispose: Collect all contaminated materials in a sealed, labeled container for hazardous waste disposal.

Exposure Response:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing[8][9]. Seek medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open[8][9]. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek medical attention[8].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[5][8].

Waste Disposal:

All waste contaminated with 1-[3-(3-Methoxyphenyl)propyl]piperazine, including empty containers, disposable labware, and contaminated PPE, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Containers should be tightly sealed and clearly labeled with the chemical name and associated hazards.

By integrating these safety protocols into your laboratory's standard operating procedures, you can foster a culture of safety and ensure the responsible handling of 1-[3-(3-Methoxyphenyl)propyl]piperazine. This proactive approach to safety not only protects researchers but also enhances the quality and reliability of your scientific endeavors.

References

  • 1-(3-Methoxyphenyl)
  • Piperazine - HAZARD SUMMARY. (n.d.). NJ.gov.
  • Piperazine - Safety D
  • Piperazine - Material Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
  • PIPERAZINE (anhydrous) - International Chemical Safety Cards. (n.d.). IPCS.
  • 1-(3-Methoxyphenyl)piperazine dihydrochloride - Safety Data Sheet. (2025, December 18). Fisher Scientific.
  • Piperazine - Safety Data Sheet. (2018, January 18). Thermo Fisher Scientific.
  • 1-(3-Methoxyphenyl)piperazine - Safety Data Sheet. (2024, March 2). MilliporeSigma.
  • Br-CO-piperazine-Boc - Safety Data Sheet. (2025, December 31). MedchemExpress.com.
  • 1-(3-Methoxyphenyl)piperazine - Safety Data Sheet. (2018, October 3). TCI Chemicals.
  • 1-(3-Methoxyphenyl)piperazine 95. (n.d.). Sigma-Aldrich.
  • 1-(4-Methoxyphenyl)piperazine (hydrochloride) - Safety Data Sheet. (2025, June 30). Cayman Chemical.
  • 2-(2-methoxyphenyl)piperazine - Safety Data Sheet. (2024, December 19). CymitQuimica.
  • Piperazine Anhydrous - Safety Data Sheet. (2025, March 28). TCI Chemicals.
  • 1-(3-Methoxyphenyl)piperazine dihydrochloride. (n.d.). PubChem.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.